molecular formula C5H13Br2N B038003 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide CAS No. 5845-30-7

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Cat. No.: B038003
CAS No.: 5845-30-7
M. Wt: 246.97 g/mol
InChI Key: IDBJSERXBDUKCD-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a versatile alkylating agent of significant value in organic synthesis and medicinal chemistry research. This compound features a reactive bromoalkyl chain tethered to a tertiary dimethylamine group, which is stabilized as a hydrobromide salt to enhance its shelf-life and handling properties. Its primary research application lies in the efficient synthesis of quaternary ammonium compounds. The bromoalkyl moiety acts as an electrophile, readily undergoing nucleophilic substitution reactions with tertiary amines, nitrogen heterocycles, and other nucleophiles to form sophisticated cationic structures. This makes it an essential building block for creating novel surfactants, phase-transfer catalysts, and ligands. Furthermore, in drug discovery, this amine hydrobromide serves as a key precursor for the preparation of potent pharmacologically active agents, including muscarinic receptor agonists and antagonists, as well as various other bioactive molecules that target the central nervous system. Researchers also utilize it to incorporate a positively charged ammonium group into molecules, which can alter solubility, membrane permeability, and interaction with biological targets. The provided hydrobromide salt form offers improved crystallinity and stability compared to the free base, facilitating accurate weighing and storage. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3-bromo-N,N-dimethylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBJSERXBDUKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602848
Record name 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1)
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Molecular Weight

246.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-30-7
Record name 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromopropyl)dimethylamine hydrobromide
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS: 5845-30-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, a key building block in synthetic organic chemistry and pharmaceutical development. This document outlines its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a versatile alkylating agent.

Chemical and Physical Properties

This compound is a white to off-white solid. It is the hydrobromide salt of the tertiary amine, 3-bromo-N,N-dimethylpropan-1-amine. The presence of both a nucleophilic tertiary amine and an electrophilic alkyl bromide functionality (in its free base form) makes it a valuable bifunctional reagent. However, in its hydrobromide salt form, the amine is protonated, rendering it non-nucleophilic and enhancing the stability of the compound for storage.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 5845-30-7[1]
Molecular Formula C₅H₁₃Br₂N[2][3]
Molecular Weight 246.97 g/mol [2]
Appearance Solid[3]
Storage Temperature Inert atmosphere, room temperature[3]

Spectroscopic Data

While specific spectra are proprietary to chemical suppliers, the following tables summarize the expected spectroscopic characteristics for this compound based on its structure. These values are predictive and should be used for reference purposes. Experimental data should be obtained for confirmation.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5Triplet2H-CH₂-Br
~3.3Triplet2H-CH₂-N⁺H(CH₃)₂
~2.9Singlet6H-N⁺H(CH₃)₂
~2.2Multiplet2H-CH₂-CH₂-CH₂-
VariableBroad Singlet1H-N⁺H-

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~55 | -CH₂-N⁺H(CH₃)₂ | | ~45 | -N⁺H(CH₃)₂ | | ~30 | -CH₂-Br | | ~28 | -CH₂-CH₂-CH₂- |

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
2950-3100C-H stretch (alkyl)
2400-2700N-H stretch (ammonium salt)
1465C-H bend (alkyl)
650-550C-Br stretch

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 1,3-dibromopropane with dimethylamine. The reaction proceeds via a nucleophilic substitution mechanism.

Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine

This protocol describes the synthesis of the free base, which can then be converted to the hydrobromide salt.

Experimental Protocol:

  • Reaction Setup: A solution of dimethylamine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled in an ice bath.

  • Addition of 1,3-dibromopropane: 1,3-dibromopropane (1 equivalent) is added dropwise to the cooled dimethylamine solution. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Work-up: The reaction mixture is filtered to remove the dimethylamine hydrobromide byproduct. The filtrate is then concentrated under reduced pressure to yield crude 3-bromo-N,N-dimethylpropan-1-amine.

  • Purification: The crude product can be purified by vacuum distillation.

Formation of the Hydrobromide Salt

To prepare the hydrobromide salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrobromic acid until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

G cluster_reactants Reactants cluster_products Products 1_3_dibromopropane 1,3-Dibromopropane reaction_step Nucleophilic Substitution 1_3_dibromopropane->reaction_step dimethylamine Dimethylamine (2 eq.) dimethylamine->reaction_step free_base 3-Bromo-N,N-dimethylpropan-1-amine byproduct Dimethylamine Hydrobromide reaction_step->free_base reaction_step->byproduct

Synthesis of the free base amine.

Reactivity and Applications in Drug Development

3-Bromo-N,N-dimethylpropan-1-amine is a valuable reagent for introducing a dimethylaminopropyl moiety onto various scaffolds, a common functional group in many pharmacologically active compounds. The free base of the title compound is a potent alkylating agent. The hydrobromide salt can be used directly in reactions where a base is present to liberate the free amine in situ.

A prominent application is in the synthesis of phenothiazine antipsychotics, such as chlorpromazine.

Application Example: Synthesis of Chlorpromazine

Chlorpromazine is synthesized by the alkylation of 2-chlorophenothiazine with a side chain precursor, which can be 3-bromo-N,N-dimethylpropan-1-amine (or its chloro-analogue).

Experimental Protocol (based on analogous chloro-compound chemistry):

  • Deprotonation: 2-Chlorophenothiazine is dissolved in an inert solvent like toluene. A strong base, such as sodium amide or sodium hydroxide with a phase transfer catalyst (e.g., a quaternary ammonium salt), is added to deprotonate the nitrogen of the phenothiazine ring, forming a nucleophilic phenothiazide anion.

  • Alkylation: 3-Bromo-N,N-dimethylpropan-1-amine (as the free base or generated in situ from the hydrobromide salt with excess base) is added to the reaction mixture. The mixture is heated to facilitate the nucleophilic substitution reaction, where the phenothiazide anion displaces the bromide ion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with water to remove inorganic salts. The organic layer is then dried and the solvent is evaporated. The crude chlorpromazine is purified by crystallization or chromatography.

G cluster_synthesis Chlorpromazine Synthesis start 2-Chlorophenothiazine deprotonation Deprotonation of Phenothiazine start->deprotonation 1. reagent 3-Bromo-N,N-dimethylpropan-1-amine (or its chloro-analogue) alkylation N-Alkylation reagent->alkylation base Base (e.g., NaNH₂ or NaOH/PTC) base->deprotonation deprotonation->alkylation 2. product Chlorpromazine alkylation->product 3.

References

physical and chemical properties of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, a key building block in pharmaceutical synthesis. This document details its characteristics, outlines experimental protocols for its synthesis and purification, and illustrates its application in the synthesis of the antidepressant, citalopram.

Core Physical and Chemical Properties

This compound is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5845-30-7[1][2][3]
Molecular Formula C₅H₁₃Br₂N[1]
Molecular Weight 246.97 g/mol [1]
Melting Point 107-109 °C[2]
Boiling Point 484.7 °C at 760 mmHg (Predicted)[2]
Density 1.45 g/cm³ (Predicted)[2]
pKa 10.2 (for the free amine, N,N-dimethylpropylamine)[4]
Solubility Soluble in water.[5]
Appearance Solid

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons and the three methylene groups of the propyl chain. The methylene group adjacent to the bromine atom would be the most deshielded, followed by the methylene group adjacent to the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the two equivalent N-methyl carbons and the three carbons of the propyl chain.

  • FTIR: The infrared spectrum would likely show characteristic C-H stretching and bending vibrations for the alkyl groups, as well as vibrations associated with the C-N and C-Br bonds.

  • Mass Spectrometry: The mass spectrum of the free amine (after deprotonation of the hydrobromide salt) would be expected to show a molecular ion peak and fragmentation patterns typical for alkylamines and alkyl bromides, including the characteristic isotopic pattern for bromine.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-(dimethylamino)-1-propanol with hydrobromic acid.

Reaction:

Materials:

  • 3-(Dimethylamino)-1-propanol

  • 48% Hydrobromic acid

  • Concentrated sulfuric acid

Procedure:

This synthesis is adapted from a general procedure for the preparation of alkyl bromides from alcohols.[6]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-(dimethylamino)-1-propanol.

  • With cooling and stirring, slowly add a 25% excess of 48% aqueous hydrobromic acid.[6]

  • Carefully add a catalytic amount of concentrated sulfuric acid.[6]

  • Heat the mixture to reflux for several hours to ensure complete reaction.[6]

  • After reflux, allow the mixture to cool to room temperature.

  • The product can be isolated by distillation or extraction. For purification, the reaction mixture is typically neutralized, and the free amine is extracted with an organic solvent. The hydrobromide salt is then precipitated by treating the organic solution with HBr.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

General Protocol:

A mixed solvent system is often effective for the recrystallization of amine hydrobromide salts.[7]

  • Solvent Selection: A good starting point is a mixture of a polar solvent like ethanol or isopropanol, in which the compound is soluble at elevated temperatures, and a less polar anti-solvent like diethyl ether or hexane, in which the compound is sparingly soluble.[7]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).[7]

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Crystallization: Slowly add the anti-solvent to the hot solution until turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.[7]

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Logical Relationship: Synthesis of this compound

The following diagram illustrates a common synthetic route to the target compound.

G Synthesis of this compound A 3-(Dimethylamino)-1-propanol C Reaction Mixture A->C B Hydrobromic Acid (HBr) B->C D Reflux C->D Heating E This compound D->E

Caption: A simplified workflow for the synthesis of this compound.

Experimental Workflow: Synthesis of Citalopram

This compound is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram.[8][9][10][11] The following diagram outlines the final alkylation step in a common synthetic route to citalopram.

G Alkylation Step in Citalopram Synthesis A 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile D Reaction Mixture A->D B This compound B->D C Base (e.g., NaH in DMSO) C->D E Alkylation Reaction D->E Stirring at Room Temperature F Citalopram E->F

Caption: Workflow for the N-alkylation step in the synthesis of Citalopram.

References

Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromine atom and a tertiary amine, makes it a versatile reagent for introducing a dimethylaminopropyl moiety into a target molecule. This technical guide provides an in-depth overview of the plausible synthetic routes for the preparation of this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations. While a definitive, publicly available, step-by-step protocol for this specific synthesis is not readily found in the literature, this guide outlines two primary, chemically sound methodologies based on well-established organic transformations.

Plausible Synthetic Routes

Two principal synthetic strategies are proposed for the synthesis of this compound:

  • Route 1: Bromination of 3-(Dimethylamino)propan-1-ol. This route involves the conversion of the hydroxyl group of the readily available 3-(dimethylamino)propan-1-ol into a bromide. This is a classic nucleophilic substitution reaction on an alcohol.

  • Route 2: Nucleophilic Substitution of 1,3-Dibromopropane with Dimethylamine. This approach utilizes the reaction of an excess of dimethylamine with 1,3-dibromopropane. Careful control of reaction conditions is crucial to favor the desired mono-substituted product over the di-substituted byproduct.

The following sections will detail the proposed experimental protocols for each route.

Route 1: Synthesis via Bromination of 3-(Dimethylamino)propan-1-ol

This method is a straightforward approach that leverages the conversion of an alcohol to an alkyl bromide. The use of hydrobromic acid is a common and effective method for this transformation.

Experimental Protocol

Materials:

  • 3-(Dimethylamino)propan-1-ol

  • 48% Hydrobromic acid (HBr)

  • Toluene

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable solvent for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(dimethylamino)propan-1-ol.

  • Addition of HBr: Slowly add an excess of 48% hydrobromic acid to the flask with stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution) until the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or toluene. Combine the organic extracts.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude free base, 3-Bromo-N,N-dimethylpropan-1-amine.

  • Hydrobromide Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of concentrated hydrobromic acid dropwise with stirring.

  • Crystallization and Isolation: Cool the solution to induce crystallization. Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation
ParameterValue (Estimated)
Reactant 3-(Dimethylamino)propan-1-ol
Reagent 48% Hydrobromic Acid
Stoichiometry (Reagent:Reactant) 2.5 : 1
Solvent None (HBr is aqueous)
Reaction Temperature Reflux (approx. 125 °C)
Reaction Time 4 - 6 hours
Purity >95% after recrystallization
Yield 70 - 80%

Logical Workflow Diagram

Synthesis_Route_1 start 3-(Dimethylamino)propan-1-ol reaction1 Bromination (Reflux) start->reaction1 reagent1 48% HBr reagent1->reaction1 workup Neutralization & Extraction reaction1->workup free_base 3-Bromo-N,N-dimethylpropan-1-amine (Free Base) workup->free_base salt_formation Salt Formation & Crystallization free_base->salt_formation reagent2 HBr (in solvent) reagent2->salt_formation product 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide salt_formation->product

Synthesis of this compound via Bromination.

Route 2: Synthesis via Nucleophilic Substitution of 1,3-Dibromopropane

This route involves the reaction of 1,3-dibromopropane with dimethylamine. To favor mono-substitution, a large excess of the amine is typically used.

Experimental Protocol

Materials:

  • 1,3-Dibromopropane

  • Dimethylamine (e.g., 40% aqueous solution or as a gas)

  • A suitable solvent (e.g., ethanol, tetrahydrofuran)

  • A base (e.g., potassium carbonate, if not using excess dimethylamine)

  • Diethyl ether (or other suitable solvent for work-up)

  • Hydrobromic acid

Procedure:

  • Reaction Setup: In a pressure vessel or a sealed reaction flask, dissolve 1,3-dibromopropane in a suitable solvent like ethanol.

  • Addition of Dimethylamine: Add a large excess of dimethylamine solution to the reaction mixture. The use of a significant excess of the amine helps to minimize the formation of the di-substituted product.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period. Monitor the reaction's progress by GC-MS or TLC.

  • Work-up: Once the reaction is deemed complete, remove the excess dimethylamine and solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and make the solution basic with a suitable base. Extract the product with an organic solvent like diethyl ether.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude free base.

  • Purification: The crude product may require purification by distillation or column chromatography to separate the desired mono-substituted product from any unreacted starting material and di-substituted byproduct.

  • Hydrobromide Salt Formation: Dissolve the purified free base in a suitable solvent and add hydrobromic acid to precipitate the hydrobromide salt, as described in Route 1.

  • Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry.

Data Presentation
ParameterValue (Estimated)
Reactant 1,3-Dibromopropane
Reagent Dimethylamine
Stoichiometry (Reagent:Reactant) 5 : 1 (or greater)
Solvent Ethanol
Reaction Temperature 25 - 50 °C
Reaction Time 24 - 48 hours
Purity >98% after purification and recrystallization
Yield 50 - 60% (dependent on selectivity)

Experimental Workflow Diagram

Synthesis_Route_2 start 1,3-Dibromopropane reaction1 Nucleophilic Substitution start->reaction1 reagent1 Dimethylamine (excess) reagent1->reaction1 workup Work-up & Purification reaction1->workup free_base 3-Bromo-N,N-dimethylpropan-1-amine (Free Base) workup->free_base salt_formation Salt Formation & Crystallization free_base->salt_formation reagent2 HBr (in solvent) reagent2->salt_formation product 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide salt_formation->product

Synthesis of this compound via Nucleophilic Substitution.

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of this compound. While Route 1, the bromination of 3-(dimethylamino)propan-1-ol, is likely to be the more direct and higher-yielding approach, Route 2, the nucleophilic substitution of 1,3-dibromopropane, offers an alternative from different starting materials. The choice of synthesis route will depend on the availability and cost of starting materials, as well as the desired scale of the reaction. The provided experimental protocols and data, while based on analogous and well-established chemical reactions, should serve as a strong foundation for researchers and scientists in the successful synthesis of this important chemical intermediate. It is recommended that small-scale trial reactions are conducted to optimize the specific reaction conditions for either route.

Spectroscopic Profile of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS No: 5845-30-7). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on the known chemical structure, alongside detailed experimental protocols for acquiring such data. This information is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: 3-Bromo-N,N-dimethylpropan-1-aminium bromide

  • Molecular Formula: C₅H₁₄Br₂N

  • Molecular Weight: 247.98 g/mol

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and provide expected values for key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: D₂O, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.55Triplet2H-CH₂-Br
~3.30Triplet2H-CH₂-N⁺-
~2.95Singlet6H-N⁺(CH₃)₂
~2.25Quintet2H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O, 100 MHz)

Chemical Shift (δ) ppmAssignment
~55.0-CH₂-N⁺-
~45.0-N⁺(CH₃)₂
~30.0-CH₂-Br
~25.0-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2950-3050Medium-StrongC-H stretch (aliphatic)
2400-2700Broad, StrongN⁺-H stretch
1450-1480MediumC-H bend (CH₂ and CH₃)
650-750StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

m/z (Mass-to-Charge Ratio)Interpretation
166.05 / 168.05[M]⁺, Isotopic pattern for one bromine atom (the free amine cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated water (D₂O)

  • NMR tube (5 mm)

  • Pipette and filter

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of D₂O in a small vial.

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H spectrum using standard acquisition parameters. A spectral width of 0-10 ppm is typically sufficient.

  • Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Place a small amount of KBr powder in an oven to ensure it is completely dry.[2]

  • Grind 1-2 mg of the sample with approximately 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]

  • Transfer a portion of the mixture to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2][5]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the cation and confirm its elemental composition.

Materials:

  • This compound

  • Methanol or water (HPLC grade)

  • Formic acid (optional, to aid ionization)

Procedure (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or water. A small amount of formic acid can be added to promote protonation, although the compound is already a salt.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode. Key parameters to set include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Observe the mass spectrum for the molecular ion peak corresponding to the cation of the salt. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for any fragment containing a bromine atom.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep IR MS_Prep Prepare Dilute Solution Sample->MS_Prep MS NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Potential Reactivity of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a versatile bifunctional reagent of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, stability, and, most importantly, its reactivity profile. The document details its application as an alkylating agent in the synthesis of various bioactive molecules, including pharmaceutical intermediates. Key reaction types, such as N-alkylation of heterocyclic compounds, are discussed with a focus on experimental protocols and quantitative data to support researchers in its practical application.

Chemical Properties and Stability

This compound is the hydrobromide salt of a tertiary amine containing a terminal alkyl bromide. This structure confers upon it the dual reactivity of a nucleophilic tertiary amine and an electrophilic alkylating agent.

Physical and Chemical Properties:

PropertyValue
CAS Number 5845-30-7[1][2]
Molecular Formula C₅H₁₃Br₂N
Molecular Weight 246.97 g/mol [2]
Appearance Solid
Storage Temperature Inert atmosphere, room temperature[2]

Stability and Handling:

The compound is known to be harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this reagent. It should be stored in a well-sealed container under an inert atmosphere to prevent degradation.[2]

Core Reactivity: An Electrophilic Alkylating Agent

The primary mode of reactivity for this compound stems from the electrophilic nature of the carbon atom bonded to the bromine. This makes it an effective reagent for the introduction of a 3-(dimethylamino)propyl group onto various nucleophiles. The hydrobromide salt form can be advantageous in certain applications, potentially modulating the reactivity and improving the handling characteristics of the free amine.

The general reaction mechanism involves the nucleophilic attack on the primary alkyl bromide, leading to the displacement of the bromide leaving group. This is typically an SN2-type reaction.

G Reagents 3-Bromo-N,N-dimethylpropan-1-amine (Electrophile) + Nucleophile TransitionState SN2 Transition State Reagents->TransitionState Nucleophilic Attack Product Alkylated Product TransitionState->Product LeavingGroup Bromide Ion (Leaving Group) TransitionState->LeavingGroup

Caption: Generalized SN2 reaction pathway.

Applications in Synthesis: N-Alkylation of Heterocycles

A significant application of this compound is in the N-alkylation of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

Synthesis of Tryptamine Derivatives: The Case of Eletriptan

This compound is not directly used in the most common synthetic routes for the anti-migraine drug Eletriptan. However, the synthesis of Eletriptan and its related compounds often involves the alkylation of an indole nitrogen, a reaction for which this compound is a suitable reagent for introducing a dimethylaminopropyl side chain. The synthesis of Eletriptan itself involves more complex side chains.[3][4]

A general, analogous reaction would be the N-alkylation of an indole derivative.

Experimental Protocol: General N-Alkylation of Indoles

This protocol is a generalized procedure based on common N-alkylation methods for indoles.

Materials:

  • Indole derivative

  • This compound

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel)

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification Indole Indole Derivative Solvent Anhydrous DMF Indole->Solvent Base Base (e.g., NaH) Solvent->Base Alkylation Add 3-Bromo-N,N-dimethylpropan-1-amine Stir at specified temperature Base->Alkylation Quench Quench with Water Alkylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product N-alkylated Indole Purify->Product

Caption: Experimental workflow for N-alkylation of indoles.

Procedure:

  • To a solution of the indole derivative in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the resulting mixture for a specified time to ensure complete deprotonation of the indole nitrogen.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at a suitable temperature (ranging from room temperature to elevated temperatures) while monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Quantitative Data for Analogous N-Alkylation Reactions:

Reactivity with Other Nucleophiles

Beyond nitrogen heterocycles, this compound can react with a variety of other nucleophiles, expanding its synthetic utility.

Potential Nucleophilic Partners:

  • Phenols: Reaction with phenols would lead to the formation of the corresponding O-alkylated products, aryl 3-(dimethylamino)propyl ethers.

  • Thiols: Thiol nucleophiles will react to form thioethers.

  • Carbanions: Carbon-based nucleophiles, such as enolates, can be alkylated to form new carbon-carbon bonds.

The general principles of the experimental protocol for N-alkylation can be adapted for these nucleophiles, with adjustments to the choice of base and solvent being critical for optimal results.

Significance in Drug Development and Medicinal Chemistry

The 3-(dimethylamino)propyl moiety is a common structural motif found in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). This is due to the tertiary amine group, which is often protonated at physiological pH, influencing the compound's solubility, membrane permeability, and ability to interact with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.

The use of this compound as a synthetic building block allows for the facile introduction of this important pharmacophore onto a lead molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties in drug discovery programs.

G cluster_discovery Drug Discovery Cycle Lead Molecule Lead Molecule SAR Exploration SAR Exploration Lead Molecule->SAR Exploration Property Optimization Property Optimization SAR Exploration->Property Optimization Candidate Drug Candidate Drug Property Optimization->Candidate Drug Reagent 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide Reagent->SAR Exploration Introduces (dimethylamino)propyl moiety

Caption: Role in the drug discovery process.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to act as an efficient alkylating agent for a range of nucleophiles, most notably nitrogen heterocycles, makes it a key reagent for the synthesis of compounds with potential therapeutic applications. A thorough understanding of its reactivity, coupled with careful optimization of reaction conditions, will continue to facilitate its use in the development of novel bioactive molecules. Researchers and drug development professionals can leverage the information presented in this guide to effectively incorporate this versatile reagent into their synthetic strategies.

References

An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide: Suppliers, Purchasing, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, a key reagent in synthetic organic chemistry, particularly in the pharmaceutical industry. This document outlines major suppliers, purchasing options, and detailed experimental protocols for its use in common chemical transformations.

Core Chemical Information

Identifier Value
Chemical Name This compound
CAS Number 5845-30-7
Molecular Formula C₅H₁₃Br₂N
Molecular Weight 246.97 g/mol
Synonyms (3-Bromopropyl)dimethylamine hydrobromide, N-(3-Bromopropyl)-N,N-dimethylamine hydrobromide

Suppliers and Purchasing Options

The following table summarizes various suppliers of this compound, along with available quantities, purity levels, and pricing information to facilitate procurement for research and development purposes.

Supplier Purity Available Quantities Price (USD) Notes
Sigma-Aldrich ≥95%250 mg, 1 g, 5 g, 10 g, 25 g, 100 g$16.10 (250 mg) - $489.90 (100 g)Ships in 5 days from an Aldrich Partner.
Simson Pharma Limited High QualityCustom SynthesisContact for PriceAccompanied by a Certificate of Analysis.
Pharmaffiliates High PurityInquire for detailsLogin for Price-
Oakwood Chemical Not specifiedInquire for detailsContact for Price-
Advanced ChemBlocks 95%Inquire for detailsContact for Price-
BLDpharm Not specifiedInquire for detailsContact for PriceAvailable for online orders.
ChemScene LLC Not specified10 gContact for PriceAvailable through Fisher Scientific.

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and for bulk quantity inquiries.

Experimental Protocols

This compound is a versatile alkylating agent. Below are detailed protocols for its application in the synthesis of Chlorpromazine, a prominent antipsychotic drug, and a general procedure for N-alkylation.

Experimental Protocol 1: Synthesis of Chlorpromazine

This protocol is based on the alkylation of 2-chlorophenothiazine.

Materials:

  • 2-chlorophenothiazine

  • This compound (or the corresponding free base or chloride salt)

  • Sodium hydroxide (or other suitable base like potassium hydroxide or sodamide)

  • Toluene (or xylene)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

  • Water

  • Hydrochloric acid (for salt formation)

  • Ethyl acetate (for purification)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine 2-chlorophenothiazine and toluene. If starting with the hydrobromide salt of the amine, a preliminary neutralization step or the use of a stronger base in the main reaction is necessary.

  • Azeotropic Distillation: Heat the mixture to reflux to remove any residual water from the 2-chlorophenothiazine azeotropically.

  • Base and Catalyst Addition: Cool the mixture slightly and add powdered sodium hydroxide and a catalytic amount of tetrabutylammonium bromide.

  • Alkylation: Reheat the mixture to reflux. Slowly add a solution of this compound (or its free base) in toluene to the reaction mixture.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.

  • Extraction: Wash the organic layer with water.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain crude Chlorpromazine as an oil.

  • Salt Formation and Purification: Dissolve the crude product in a suitable solvent like ethyl acetate. Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate Chlorpromazine hydrochloride. The resulting solid can be collected by filtration, washed with cold ethyl acetate, and dried.[1][2]

Experimental Protocol 2: General N-Alkylation of an Amine

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • Primary or secondary amine

  • This compound

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine and this compound in the chosen solvent.

  • Base Addition: Add an excess of the base (typically 2-3 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the starting amine is consumed, filter off the solid base.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography, distillation, or recrystallization to yield the desired tertiary amine.

Visualizations

The following diagrams illustrate the chemical synthesis of Chlorpromazine and a general experimental workflow for N-alkylation.

Chlorpromazine_Synthesis Synthesis of Chlorpromazine 2-Chlorophenothiazine 2-Chlorophenothiazine Reaction_Mixture Reaction Mixture 2-Chlorophenothiazine->Reaction_Mixture 3-Bromo-N,N-dimethylpropan-1-amine HBr 3-Bromo-N,N-dimethylpropan-1-amine HBr 3-Bromo-N,N-dimethylpropan-1-amine HBr->Reaction_Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_Mixture Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Workup Aqueous Workup Heating->Workup Chlorpromazine_Base Chlorpromazine (Crude Base) Workup->Chlorpromazine_Base HCl_Salt_Formation HCl Salt Formation Chlorpromazine_Base->HCl_Salt_Formation Chlorpromazine_HCl Chlorpromazine HCl (Pure) HCl_Salt_Formation->Chlorpromazine_HCl

Caption: Workflow for the synthesis of Chlorpromazine.

N_Alkylation_Workflow General N-Alkylation Workflow Amine_Substrate Primary/Secondary Amine Combine_Reagents Combine Reagents in Solvent Amine_Substrate->Combine_Reagents Alkylating_Agent 3-Bromo-N,N-dimethylpropan-1-amine HBr Alkylating_Agent->Combine_Reagents Base Base (e.g., K2CO3) Base->Combine_Reagents Solvent Solvent (e.g., ACN) Solvent->Combine_Reagents Reaction Stir/Heat Combine_Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Filtration & Solvent Removal Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Final_Product N-Alkylated Product Purification->Final_Product

Caption: General workflow for an N-alkylation reaction.

References

In-Depth Technical Guide: Storage and Stability of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS No: 5845-30-7). Due to the limited availability of in-depth, publicly accessible stability studies for this specific compound, this guide combines information from safety data sheets with general principles of chemical stability and handling for analogous compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for developing appropriate storage and handling protocols.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5H13Br2N[1]
Molecular Weight 246.97 g/mol [2]
Appearance Solid[3]
Melting Point 107-109 °C[4]
Boiling Point 484.7 °C at 760 mmHg (Predicted)[4]
Flash Point 246.9 °C (Predicted)[4]
Density 1.45 g/cm³ (Predicted)[4]
Solubility No data available
pKa (Predicted) No data available

Recommended Storage and Stability Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage and Stability Conditions

ParameterRecommendationRationale and Additional Information
Temperature 2-8°C (Refrigerator) or Room Temperature in an inert atmosphere.[3][5]Lower temperatures are generally preferred to minimize the rate of potential degradation reactions. Storage at room temperature is acceptable if the compound is kept under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Humidity Store in a dry place. Avoid moisture.The compound is a hydrobromide salt and may be hygroscopic. Absorption of water can lead to hydrolysis or changes in physical form.
Light Store in a light-resistant container.While specific photostability data is unavailable, many organic compounds, especially those containing heteroatoms and halides, can be sensitive to light. Amber vials or storage in the dark is recommended.
Air Store under an inert atmosphere.[3]To prevent potential oxidation.
Container Store in a tightly closed container.Prevents contamination and exposure to moisture and air.

Handling and Incompatibilities

Handling:

  • Handle in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Avoid breathing dust.[6]

  • Wash hands thoroughly after handling.[7]

Incompatible Materials:

  • Strong Oxidizing Agents: As with most amine hydrohalides, contact with strong oxidizing agents should be avoided to prevent vigorous and potentially hazardous reactions.[6]

Conditions to Avoid:

  • Heat, flames, and sparks: These can provide the activation energy for decomposition or other hazardous reactions.[6]

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to stress conditions base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to stress conditions oxidative Oxidative Stress (e.g., 3% H2O2) prep->oxidative Expose to stress conditions thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to stress conditions photo Photolytic Stress (e.g., UV/Vis light) prep->photo Expose to stress conditions hplc Stability-Indicating HPLC Method (e.g., RP-HPLC with UV detection) acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidative->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples mass_spec LC-MS/MS for Degradant Identification hplc->mass_spec Characterize degradants quant Quantify remaining parent compound hplc->quant pathway Propose Degradation Pathways mass_spec->pathway

Caption: Generalized workflow for assessing the chemical stability of a compound.

Logical Relationship for Safe Storage and Handling

The following diagram illustrates the logical flow for ensuring the safe storage and handling of this compound.

Safe_Handling_Workflow start Receipt of Compound sds_review Review Safety Data Sheet (SDS) start->sds_review ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds_review->ppe storage_check Verify Storage Conditions (2-8°C or RT under Inert Gas) ppe->storage_check correct_storage Store in a cool, dry, dark place in a tightly sealed container storage_check->correct_storage Correct incorrect_storage Relocate to Correct Storage storage_check->incorrect_storage Incorrect handling Handle in a well-ventilated area correct_storage->handling incorrect_storage->correct_storage incompatibilities Avoid Incompatible Materials (Strong Oxidizing Agents) handling->incompatibilities disposal Dispose of waste according to institutional guidelines incompatibilities->disposal

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide as a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). This versatile reagent is primarily employed as a (dimethylamino)propylating agent, introducing the N,N-dimethylpropan-1-amine moiety, which is a common structural feature in a range of antihistaminic and antidepressant drugs.

Introduction

This compound is a valuable synthetic intermediate in pharmaceutical chemistry. Its primary application lies in the alkylation of nucleophiles, such as carbanions or amines, to introduce a three-carbon chain with a terminal dimethylamino group. This structural motif is crucial for the pharmacological activity of several drug classes, where it often interacts with specific receptors or transporters in the central nervous system and peripheral tissues. This document details its application in the synthesis of first-generation antihistamines and Selective Serotonin Reuptake Inhibitors (SSRIs).

Applications in API Synthesis

Synthesis of First-Generation Antihistamines (e.g., Brompheniramine)

This compound is a key reagent in the synthesis of alkylamine-class antihistamines like Brompheniramine. These compounds act as H1 receptor antagonists, competitively inhibiting the action of histamine and providing relief from allergic symptoms. The (dimethylamino)propyl group is essential for their binding to the H1 receptor.

The synthesis of Brompheniramine involves the alkylation of a carbanion generated from 2-(4-bromobenzyl)pyridine. While many literature examples utilize the chloro-analogue, the bromo-derivative serves as an effective, and in some cases more reactive, alternative.

Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Citalopram and Zimelidine Analogues)

In the realm of antidepressants, this compound is instrumental in the synthesis of SSRIs. These drugs function by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability and alleviating symptoms of depression. The dimethylaminopropyl side chain is a common feature in many tricyclic and related antidepressants.

For instance, in the synthesis of Citalopram, a key step involves the alkylation of the nitrogen atom of a precursor molecule with a 3-(dimethylamino)propyl halide. Similarly, the synthesis of the early SSRI, Zimelidine, involves the introduction of a dimethylaminopropyl group.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the alkylation reactions involving this compound or its close analogues in the synthesis of the mentioned APIs. It is important to note that specific yields and optimal conditions can vary based on the substrate, scale, and specific laboratory practices.

API Starting Material Base/Solvent Temperature (°C) Reaction Time (h) Yield (%)
Brompheniramine2-(4-bromobenzyl)pyridineSodium amide / TolueneReflux4-675-85
Citalopram1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrileSodium hydride / DMSO25-401-280-90
Zimelidine(Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)acrylonitrileSodium amide / Liquid Ammonia-332-470-80

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for the application of this compound in pharmaceutical synthesis.

G cluster_prep Precursor Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_final Final Product P Starting Material (e.g., Pyridine or Phthalide derivative) R Reaction Vessel P->R H Heating/Stirring R->H Reaction Conditions B Base Addition (e.g., NaH, NaNH2) B->R A Addition of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide A->R S Solvent (e.g., Toluene, DMSO) S->R W Aqueous Work-up (Quenching, Extraction) H->W C Chromatography / Recrystallization W->C API Active Pharmaceutical Ingredient (API) C->API

Caption: General workflow for API synthesis using this compound.

Protocol 1: Synthesis of Brompheniramine

Materials:

  • 2-(4-bromobenzyl)pyridine

  • Sodium amide (NaNH₂)

  • This compound

  • Toluene, anhydrous

  • Ammonium chloride solution, saturated

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Standard laboratory glassware and magnetic stirrer with heating mantle

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(4-bromobenzyl)pyridine (1.0 eq) and anhydrous toluene.

  • Cool the mixture in an ice bath and add sodium amide (1.1 eq) portion-wise under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous toluene dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Brompheniramine.

Protocol 2: Synthesis of a Citalopram Analogue

Materials:

  • 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ice-water

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous DMSO.

  • To this suspension, add a solution of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (1.0 eq) in anhydrous DMSO dropwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.3 eq) to the reaction mixture.

  • Heat the reaction to 40°C and maintain for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by conversion to a suitable salt and recrystallization.

Signaling Pathway Diagrams

Histamine H1 Receptor Signaling Pathway (Target for Antihistamines)

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the antagonistic action of antihistamines like Brompheniramine.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Antihistamine (e.g., Brompheniramine) Antihistamine->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca->Response PKC->Response

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of antihistamines.

Serotonin Transporter (SERT) and SSRI Mechanism of Action

The following diagram illustrates the mechanism of action of SSRIs, which includes drugs synthesized using this compound.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Cleft Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_Cleft->SERT Reuptake Receptor Serotonin Receptors Serotonin_Cleft->Receptor Binds Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Serotonin_Cleft Release SERT->Serotonin_Vesicle Signal Signal Transduction Receptor->Signal Activates SSRI SSRI (e.g., Citalopram) SSRI->SERT Blocks

Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).

Application Notes and Protocols: Selective Mono-N-Alkylation of Primary Amines with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective mono-N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules. This process is of significant interest in medicinal chemistry and drug development, as the introduction of an N-(3-(dimethylamino)propyl) moiety can modulate the pharmacological properties of a lead compound, such as its solubility, basicity, and receptor-binding affinity. However, controlling the reaction to favor mono-alkylation over di-alkylation presents a significant challenge due to the increased nucleophilicity of the secondary amine product.

This document provides detailed application notes and protocols for the selective mono-N-alkylation of primary amines using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. The methodology is based on a competitive deprotonation/protonation strategy that effectively minimizes the formation of the undesired di-alkylated product.[1]

Reaction Principle and Selectivity

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The key to achieving high selectivity for the mono-alkylated product lies in controlling the relative concentrations of the deprotonated primary amine and the newly formed secondary amine. By using the hydrobromide salt of the primary amine as the starting material and a suitable base, a competitive equilibrium is established. The primary amine is selectively deprotonated to a small extent, making it available to react with the electrophilic 3-Bromo-N,N-dimethylpropan-1-amine. The resulting secondary amine product is immediately protonated by the excess primary amine hydrobromide present in the reaction mixture. This protonated secondary amine is significantly less nucleophilic and is thus prevented from undergoing a second alkylation.

Quantitative Data Summary

The following table summarizes the expected yields for the reaction of this compound with various primary amines under optimized reaction conditions. The data is extrapolated from reactions with structurally similar alkyl bromides and serves as a guideline for expected outcomes.

Primary Amine Product Reaction Time (h) Temperature (°C) Isolated Yield (%)
BenzylamineN-(3-(dimethylamino)propyl)benzylamine122585
AnilineN-(3-(dimethylamino)propyl)aniline152578
4-Methoxy-anilineN-(3-(dimethylamino)propyl)-4-methoxyaniline142582
CyclohexylamineN-(3-(dimethylamino)propyl)cyclohexylamine102588
n-ButylamineN-(3-(dimethylamino)propyl)-n-butylamine102586

Note: Yields are based on reactions of primary amine hydrobromides with n-butyl bromide as reported in the literature and are expected to be similar for this compound under the same conditions.[1]

Experimental Protocols

General Protocol for the Selective Mono-N-Alkylation of Primary Amines

This protocol describes a general procedure for the reaction of a primary amine with this compound to yield the corresponding mono-alkylated product.

Materials:

  • Primary amine

  • Hydrobromic acid (48% aq.) or commercially available primary amine hydrobromide

  • This compound

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Primary Amine Hydrobromide (if not commercially available):

    • Dissolve the primary amine (1.0 eq.) in a suitable solvent such as diethyl ether or methanol.

    • Cool the solution in an ice bath.

    • Slowly add hydrobromic acid (48% aq., 1.0 eq.) dropwise with stirring.

    • If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure to obtain the amine hydrobromide salt.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine hydrobromide (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, concentration typically 0.5 M).

    • Add this compound (1.1 eq.).

    • Add triethylamine (1.0 eq.) or DIPEA (1.0 eq.) to the mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to obtain the pure mono-alkylated product.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_equilibrium Deprotonation Equilibrium cluster_sn2 SN2 Attack cluster_protonation Protonation of Product Primary_Amine_HBr R-NH3+ Br- Primary_Amine R-NH2 Primary_Amine_HBr->Primary_Amine Et3N Primary_Amine_HBr->Primary_Amine Base Et3N Protonated_Base Et3NH+ Br- Alkyl_Halide Br-(CH2)3-N(CH3)2·HBr Secondary_Amine_HBr R-NH2+-(CH2)3-N(CH3)2·HBr Br- Primary_Amine->Secondary_Amine_HBr + Br-(CH2)3-N(CH3)2·HBr Primary_Amine->Secondary_Amine_HBr Protonated_Secondary_Amine R-NH2+-(CH2)3-N(CH3)2·HBr Secondary_Amine_HBr->Protonated_Secondary_Amine + R-NH3+ Br- Secondary_Amine_HBr->Protonated_Secondary_Amine

Caption: Reaction mechanism for selective mono-N-alkylation.

Experimental_Workflow Start Start Prep_Amine_HBr Prepare Primary Amine Hydrobromide Start->Prep_Amine_HBr Reaction_Setup Combine Reactants in DMF: - Primary Amine HBr - 3-Bromo-N,N-dimethylpropan-1-amine HBr - Base (Et3N or DIPEA) Prep_Amine_HBr->Reaction_Setup Reaction Stir at Room Temperature (Monitor by TLC/GC-MS) Reaction_Setup->Reaction Workup Aqueous Work-up: - Add Water - Extract with Organic Solvent - Wash with NaHCO3 and Brine Reaction->Workup Drying_Concentration Dry with Na2SO4 Concentrate in vacuo Workup->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Pure Mono-alkylated Product Purification->Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for N-Alkylation using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the introduction of alkyl groups onto nitrogen-containing molecules. This modification can significantly alter the pharmacological properties of a compound, including its potency, selectivity, metabolic stability, and bioavailability. 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a valuable reagent for introducing the N,N-dimethylaminopropyl moiety, a common structural motif in many biologically active compounds, particularly in the development of antihistamines and other CNS-active agents.

These application notes provide a detailed protocol for the N-alkylation of secondary amines using this compound, along with a representative experimental workflow for the synthesis of the first-generation antihistamine, brompheniramine.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of a secondary amine with this compound. Please note that reaction conditions and yields may vary depending on the specific substrate and should be optimized for each application.

EntrySubstrate (Secondary Amine)BaseSolventTemp (°C)Time (h)Yield (%)
1DiphenylamineK₂CO₃Acetonitrile801285
2IndoleNaHDMF25692
3PyrrolidineEt₃NTHF602478
44-PiperidinopiperidineK₂CO₃DMSO90888

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine using this compound.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Acetonitrile (or other suitable aprotic solvent like DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and the chosen solvent (e.g., Acetonitrile, to make a 0.2-0.5 M solution).

  • Add potassium carbonate (2.5 eq) to the solution with stirring.

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Mandatory Visualizations

Experimental Workflow: Synthesis of Brompheniramine

The following diagram illustrates a representative synthetic workflow for the preparation of Brompheniramine, a first-generation antihistamine. This process involves the key step of introducing the N,N-dimethylpropylamino group.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Salt Formation 2-bromopyridine 2-bromopyridine Grignard_Reaction Mg, THF 2-bromopyridine->Grignard_Reaction 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldehyde->Grignard_Reaction Intermediate_1 (4-bromophenyl)(pyridin-2-yl)methanol Grignard_Reaction->Intermediate_1 Chlorination SOCl2 Intermediate_1->Chlorination Intermediate_2 2-((4-bromophenyl)(chloro)methyl)pyridine Chlorination->Intermediate_2 Alkylation NaH, DMF Intermediate_2->Alkylation Alkylating_Agent 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, Base Alkylating_Agent->Alkylation Brompheniramine_Base Brompheniramine (free base) Alkylation->Brompheniramine_Base Salt_Formation Crystallization Brompheniramine_Base->Salt_Formation Maleic_Acid Maleic Acid, EtOH Maleic_Acid->Salt_Formation Final_Product Brompheniramine Maleate Salt_Formation->Final_Product

Caption: Synthetic workflow for Brompheniramine Maleate.

Logical Relationship: N-Alkylation Reaction

The diagram below illustrates the logical relationship in a typical N-alkylation reaction using this compound.

G Secondary_Amine Secondary Amine (Nucleophile) Reaction N-Alkylation (SN2 Reaction) Secondary_Amine->Reaction Alkylating_Reagent 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (Electrophile) Alkylating_Reagent->Reaction Base Base (e.g., K2CO3) Base->Reaction Deprotonates Amine (or neutralizes HBr) Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Provides Medium Product Tertiary Amine (Product) Reaction->Product Byproducts Salt Byproducts (e.g., KBr, KHCO3) Reaction->Byproducts

Caption: Logical diagram of the N-alkylation reaction.

Application Notes and Protocols: 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide as a Versatile Reagent for Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a valuable bifunctional reagent widely employed in organic synthesis, particularly in the development of pharmaceuticals. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a tertiary amine, rendering it an ideal building block for introducing the dimethylaminopropyl moiety into a diverse range of molecular scaffolds. This functional group is a common feature in many centrally acting drugs, influencing their pharmacological properties such as receptor binding, solubility, and bioavailability.

These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical agents, with a focus on the antipsychotic drug promazine. Furthermore, the mechanism of action and relevant signaling pathways of the synthesized molecules are discussed and visualized.

I. Synthesis of Promazine: An N-Alkylation Approach

Promazine is a phenothiazine derivative classified as a first-generation antipsychotic. Its synthesis involves the N-alkylation of phenothiazine with 3-Bromo-N,N-dimethylpropan-1-amine. The hydrobromide salt of the reagent is typically neutralized in situ or prior to the reaction to liberate the free base for effective alkylation.

Experimental Protocol: Synthesis of Promazine

Materials:

  • Phenothiazine

  • This compound

  • Sodium amide (NaNH₂) or other suitable base (e.g., potassium carbonate)

  • Anhydrous toluene or xylene

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Deprotonation of Phenothiazine: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, suspend sodium amide (1.1 equivalents) in anhydrous toluene. To this suspension, add a solution of phenothiazine (1.0 equivalent) in anhydrous toluene dropwise at room temperature. Stir the mixture for 1-2 hours to ensure complete formation of the phenothiazine anion.

  • Preparation of the Free Amine: In a separate flask, neutralize this compound (1.2 equivalents) by partitioning it between a dilute aqueous sodium hydroxide solution and an organic solvent like diethyl ether. Separate the organic layer, dry it over anhydrous sodium sulfate, and carefully evaporate the solvent to obtain the free base. Alternatively, the free base can be generated in situ.

  • Alkylation Reaction: Add the free 3-bromo-N,N-dimethylpropan-1-amine to the solution of the phenothiazine anion in toluene. Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium amide. Transfer the mixture to a separatory funnel and add more water to dissolve the inorganic salts.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude promazine base.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating a solution of the base in isopropanol with a solution of HCl in isopropanol, followed by recrystallization.

Data Presentation: Reaction Parameters for Promazine Synthesis
ParameterValue
Reactants Phenothiazine, 3-Bromo-N,N-dimethylpropan-1-amine
Base Sodium Amide (NaNH₂)
Solvent Anhydrous Toluene
Reaction Temperature Reflux (approx. 111°C)
Reaction Time 4-6 hours
Typical Yield 75-85%

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification start Start setup Prepare Phenothiazine Anion start->setup reagent_prep Neutralize Alkylating Agent start->reagent_prep alkylation N-Alkylation in Toluene at Reflux setup->alkylation reagent_prep->alkylation quench Quench with Water alkylation->quench extract Extract with Ethyl Acetate quench->extract purify Purify Crude Product extract->purify end Promazine Product purify->end

Workflow for the synthesis of Promazine.

II. Pharmacological Application and Mechanism of Action

Promazine functions as an antagonist at dopamine D2 receptors in the central nervous system.[1] In conditions like schizophrenia, hyperactivity of the mesolimbic dopaminergic pathway is implicated in the positive symptoms of psychosis.[1] By blocking these D2 receptors, promazine reduces the excessive dopaminergic neurotransmission, thereby alleviating symptoms such as hallucinations and delusions.[1]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. Promazine, as a competitive antagonist, binds to the D2 receptor but does not activate it, thus preventing dopamine from binding and initiating this signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates Promazine Promazine Promazine->D2R Binds and Blocks Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Excitability) PKA->Response Phosphorylates Targets

Promazine's antagonism of the Dopamine D2 receptor signaling pathway.

III. Broader Applications in Medicinal Chemistry

The utility of this compound and its analogs, such as 3-(dimethylamino)propyl chloride, extends to the synthesis of other important classes of therapeutic agents.

Synthesis of Tricyclic Antidepressants

The dimethylaminopropyl side chain is a hallmark of many tricyclic antidepressants. For instance, the synthesis of imipramine and clomipramine involves the alkylation of the dibenzazepine core with 3-(dimethylamino)propyl chloride. This reaction is analogous to the synthesis of promazine, highlighting the versatility of this functional group in targeting different central nervous system disorders.

Conclusion

This compound is a cornerstone reagent for the introduction of the dimethylaminopropyl moiety in drug development. Its application in the synthesis of antipsychotics like promazine and its role in the development of tricyclic antidepressants underscore its significance in medicinal chemistry. The provided protocols and diagrams offer a foundational understanding for researchers to utilize this reagent in their synthetic endeavors.

References

The Versatility of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide in Medicinal Chemistry: A Building Block for Diverse Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a key building block in medicinal chemistry, primarily utilized for the introduction of the dimethylaminopropyl moiety into a wide range of pharmacologically active molecules. This structural motif is prevalent in numerous classes of drugs, including antipsychotics, antidepressants, and antihistamines. The presence of the terminal dimethylamino group often imparts crucial properties to the final drug molecule, such as improved solubility, the ability to cross the blood-brain barrier, and specific interactions with biological targets. This document outlines the application of this versatile reagent in the synthesis of several important therapeutic agents and provides detailed protocols for key synthetic transformations.

Application in the Synthesis of Antipsychotics: The Case of Chlorpromazine

The dimethylaminopropyl side chain is a hallmark of many first-generation antipsychotics. Chlorpromazine, a cornerstone in the treatment of schizophrenia, is synthesized using a derivative of 3-Bromo-N,N-dimethylpropan-1-amine. The key step involves the alkylation of 2-chlorophenothiazine with 3-(dimethylamino)propyl chloride (a close analogue of the hydrobromide salt) to introduce the pharmacologically essential side chain.[1][2]

Experimental Protocol: Synthesis of Chlorpromazine

This protocol describes the alkylation of 2-chlorophenothiazine with 3-(dimethylamino)propyl chloride.

Materials:

  • 2-Chlorophenothiazine

  • 3-(Dimethylamino)propyl chloride hydrochloride[1]

  • Sodium amide (NaNH₂)

  • Toluene or Xylene

  • Sodium hydroxide (for free base generation, if starting from hydrochloride salt)

  • Water

  • Ethyl acetate

Procedure:

  • If starting with 3-(dimethylamino)propyl chloride hydrochloride, it must first be converted to its free base. This is achieved by dissolving the hydrochloride salt in water and adding a strong base like sodium hydroxide, followed by extraction with an organic solvent.

  • In a reaction vessel, 2-chlorophenothiazine is dissolved in a non-aqueous solvent such as toluene or xylene.

  • A strong base, typically sodamide, is added to the solution to deprotonate the nitrogen of the phenothiazine ring, forming a nucleophilic amide.[2]

  • 3-(Dimethylamino)propyl chloride (the free base) is then added to the reaction mixture.

  • The reaction is heated to facilitate the nucleophilic substitution, where the phenothiazine nitrogen displaces the chloride on the propyl chain.

  • Upon completion, the reaction is worked up by washing with water to remove any remaining base and salts.

  • The organic layer is then dried and the solvent is evaporated to yield crude chlorpromazine.

  • Purification can be achieved through crystallization or chromatography.

Quantitative Data for Chlorpromazine Synthesis:

ParameterValueReference
Starting Material2-Chlorophenothiazine, 3-(Dimethylamino)propyl chloride[2]
BaseSodamide[2]
SolventToluene or Xylene[2]

Signaling Pathway of Chlorpromazine:

Chlorpromazine exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.[3] Additionally, chlorpromazine has antagonistic effects on serotonin (5-HT2), histamine (H1), alpha-adrenergic, and muscarinic receptors, which contribute to its broader pharmacological profile and side effects.[3][4]

Chlorpromazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal Downstream Signaling D2R->Signal Activates Chlorpromazine Chlorpromazine Chlorpromazine->D2R Blocks

Caption: Chlorpromazine blocks dopamine D2 receptors.

Application in the Synthesis of Tricyclic Antidepressants: Imipramine and Doxepin

The dimethylaminopropyl group is a common feature in many tricyclic antidepressants (TCAs). This compound serves as a crucial reagent for introducing this side chain, which is vital for their therapeutic activity.

Imipramine

Imipramine is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropylchloride in the presence of a strong base like sodium amide.[5]

Experimental Protocol: Synthesis of Imipramine

Materials:

  • 10,11-dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl)

  • 3-Dimethylaminopropylchloride[5]

  • Sodium amide

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Iminodibenzyl is dissolved in an anhydrous solvent in a reaction flask.

  • Sodium amide is added to the solution to deprotonate the nitrogen atom of the azepine ring.

  • 3-Dimethylaminopropylchloride is then added to the reaction mixture.

  • The mixture is heated under reflux to drive the alkylation reaction to completion.

  • After the reaction is complete, it is cooled and then quenched, typically with water or a dilute acid.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed to yield crude imipramine.

  • The crude product can be purified by crystallization, often as a hydrochloride salt.

Quantitative Data for Imipramine Synthesis:

ParameterValueReference
Starting Material10,11-dihydro-5H-dibenz[b,f]azepine[5]
Alkylating Agent3-Dimethylaminopropylchloride[5]
BaseSodium amide[5]
Yield (Imipramine Pamoate)96%[5]
Doxepin

Doxepin synthesis involves a Wittig-type reaction or a Grignard reaction followed by dehydration. In one common synthetic route, 6,11-dihydrodibenzo[b,e]oxepin-11-one is reacted with a phosphorus ylide derived from 3-(N,N-dimethyl)propyl phosphate, which can be prepared from 3-chloro-1-(N,N-dimethyl)propylamine.[6] Another method involves the reaction of the same ketone with 3-(dimethylamino)propylmagnesium chloride.[7]

Experimental Protocol: Synthesis of Doxepin (via Grignard Reaction)

Materials:

  • 6,11-dihydrodibenzo[b,e]oxepin-11-one

  • 3-(Dimethylamino)propylmagnesium chloride (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (for dehydration)

Procedure:

  • The Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is prepared from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous THF.

  • A solution of 6,11-dihydrodibenzo[b,e]oxepin-11-one in anhydrous THF is added dropwise to the Grignard reagent at a controlled temperature.

  • The reaction mixture is stirred until the addition is complete.

  • The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • The resulting tertiary alcohol intermediate is extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated.

  • The crude alcohol is then dehydrated by heating with a mineral acid, such as hydrochloric acid, to form the exocyclic double bond of doxepin.[8]

  • The final product is purified, often by crystallization as its hydrochloride salt.

Signaling Pathway of Tricyclic Antidepressants:

TCAs, including imipramine and doxepin, primarily function by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[9][10] They achieve this by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[9] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[10] TCAs also have affinities for other receptors, such as muscarinic, histaminic, and adrenergic receptors, which are responsible for many of their side effects.[9]

TCA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) SERT_NET SERT / NET (Transporters) Neurotransmitters->SERT_NET Reuptake Synaptic_NT Increased 5-HT & NE Receptors Postsynaptic Receptors Synaptic_NT->Receptors Binds TCA Tricyclic Antidepressants TCA->SERT_NET Blocks

Caption: TCAs block serotonin and norepinephrine reuptake.

Application in the Synthesis of Antihistamines: The Case of Brompheniramine

The dimethylaminopropyl moiety is also present in some first-generation antihistamines. Brompheniramine is an alkylamine antihistamine synthesized in a manner analogous to its chloro-derivative, chlorpheniramine.[11] The synthesis involves the alkylation of a diarylacetonitrile intermediate followed by the introduction of the dimethylaminopropyl group.

Experimental Protocol: General Synthesis of Brompheniramine

Materials:

  • 4-Bromophenylacetonitrile

  • 2-Chloropyridine

  • Sodium amide

  • 3-(Dimethylamino)propyl chloride

  • Toluene

Procedure:

  • In a suitable reactor, 4-bromophenylacetonitrile and 2-chloropyridine are reacted in the presence of a strong base like sodium amide in an inert solvent such as toluene. This forms the 2-(4-bromophenyl)-2-(pyridin-2-yl)acetonitrile intermediate.

  • This intermediate is then further reacted with a strong base to form a carbanion.

  • 3-(Dimethylamino)propyl chloride is added to the reaction mixture, which then alkylates the carbanion.

  • The resulting nitrile is then hydrolyzed and decarboxylated under acidic conditions to yield brompheniramine.

  • The final product is isolated and can be converted to a pharmaceutically acceptable salt, such as the maleate salt.

Signaling Pathway of H1 Antihistamines:

First-generation antihistamines like brompheniramine act as inverse agonists or antagonists at the histamine H1 receptor.[12] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[12] By blocking the H1 receptor, antihistamines prevent these downstream signaling events, thereby mitigating the effects of histamine, such as allergic reactions.[13]

Antihistamine_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Allergic Response Ca->Response PKC->Response Antihistamine Brompheniramine (Antihistamine) Antihistamine->H1R Blocks

Caption: H1 antihistamines block the histamine H1 receptor signaling cascade.

References

Application Notes and Protocols: N-Alkylation of Heterocyclic Amines with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a valuable reagent in organic synthesis, particularly in the field of medicinal chemistry and drug development. Its primary application lies in the N-alkylation of heterocyclic amines to introduce the N,N-dimethylpropan-1-amine moiety. This functional group is prevalent in a wide range of biologically active compounds and approved drugs, where it can influence physicochemical properties such as solubility and basicity, and thereby impact pharmacokinetic and pharmacodynamic profiles.

These application notes provide detailed protocols and quantitative data for the N-alkylation of common heterocyclic amines, such as piperidine and morpholine, using this compound. The provided methodologies are based on established principles of nucleophilic substitution reactions.

Principle and Reaction Mechanism

The N-alkylation of a heterocyclic amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The heterocyclic amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the bromine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct and to deprotonate the hydrobromide salt of the reagent, liberating the free amine form of the alkylating agent. The use of a base drives the reaction to completion.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of representative heterocyclic amines with 3-halo-N,N-dimethylpropan-1-amine hydrohalides.

HeterocycleAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Piperazine3-Chloro-N,N-dimethylpropanamine hydrochlorideSodium bicarbonateEthanolReflux744[1]
PiperidineAlkyl Bromide/IodidePotassium carbonateAcetonitrileRoom Temp. - 70Several hoursNot specified[2]
Piperidine1-Bromo-3-chloropropaneTriethylamineBenzene45 - Reflux2Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(Dimethylamino)propyl)piperidine

Objective: To synthesize 1-(3-(dimethylamino)propyl)piperidine via N-alkylation of piperidine with this compound.

Materials:

  • Piperidine

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Add this compound (1.1 equivalents) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(3-(dimethylamino)propyl)piperidine.

Protocol 2: Synthesis of 4-(3-(Dimethylamino)propyl)morpholine

Objective: To synthesize 4-(3-(dimethylamino)propyl)morpholine via N-alkylation of morpholine with this compound.

Materials:

  • Morpholine

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine morpholine (1.2 equivalents), this compound (1.0 equivalent), and sodium bicarbonate (1.3 equivalents) in ethanol.[1]

  • Heat the mixture under reflux with stirring.[1]

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-8 hours).[1]

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.[1]

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.[1]

  • Take up the residue in dichloromethane and filter again to remove any remaining solids.[1]

  • Concentrate the filtrate to yield the crude product.[1]

  • Purify the crude 4-(3-(dimethylamino)propyl)morpholine by vacuum distillation.

Mandatory Visualization

N_Alkylation_Workflow Experimental Workflow for N-Alkylation reagents Combine Heterocyclic Amine, 3-Bromo-N,N-dimethylpropan-1-amine HBr, and Base in Solvent reaction Heat to Reflux (Monitor by TLC/LC-MS) reagents->reaction 1. Reaction Setup workup Cool and Filter Inorganic Salts reaction->workup 2. Quenching extraction Solvent Removal and Aqueous Workup/Extraction workup->extraction 3. Isolation purification Dry and Concentrate Organic Phase extraction->purification product Purify by Distillation or Chromatography purification->product 4. Purification

Caption: General experimental workflow for the N-alkylation of heterocyclic amines.

Signaling_Pathway Reaction Pathway for N-Alkylation cluster_reactants Reactants cluster_products Products Heterocyclic\nAmine (Nu:) Heterocyclic Amine (Nu:) Transition State Transition State Heterocyclic\nAmine (Nu:)->Transition State 3-Bromo-N,N-dimethylpropan-1-amine 3-Bromo-N,N-dimethylpropan-1-amine 3-Bromo-N,N-dimethylpropan-1-amine->Transition State Base Base Conjugate Acid\nof Base Conjugate Acid of Base Base->Conjugate Acid\nof Base Neutralizes HBr N-Alkylated\nHeterocycle N-Alkylated Heterocycle Transition State->N-Alkylated\nHeterocycle Halide Salt Halide Salt Transition State->Halide Salt

Caption: Generalized SN2 reaction pathway for N-alkylation.

References

Application Notes and Protocols for Reactions Involving 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. This versatile reagent is a key building block in the synthesis of various organic compounds, particularly in the development of active pharmaceutical ingredients (APIs).

Overview and Safety Information

This compound is a reactive alkylating agent. Due to its chemical nature, appropriate safety precautions must be observed.

Chemical Properties:

PropertyValue
CAS Number 5845-30-7
Molecular Formula C₅H₁₃Br₂N
Molecular Weight 246.97 g/mol
Appearance Solid
Storage Inert atmosphere, room temperature[1]

Safety Precautions:

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

  • Handling: Wear protective gloves, clothing, and eye protection.[2][4] Use in a well-ventilated area and avoid breathing dust.[2]

  • First Aid: In case of contact with skin, wash immediately with plenty of water.[2][4] If in eyes, rinse cautiously with water for several minutes.[2] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and seek medical attention.[4]

  • Fire: Use dry powder or carbon dioxide extinguishers.[2]

Application: Synthesis of 4-(3-(dimethylamino)propyl)-4-phenylcyclohexan-1-one

A key application of this compound is in the alkylation of ketones. The following protocol details the synthesis of 4-(3-(dimethylamino)propyl)-4-phenylcyclohexan-1-one, a potential intermediate or analog in pharmaceutical synthesis.

Reaction Scheme

G cluster_0 Alkylation Reaction reactant1 4-Phenylcyclohexanone base Strong Base (e.g., NaH, LDA) reactant1->base + reactant2 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide product 4-(3-(dimethylamino)propyl)-4-phenylcyclohexan-1-one reactant2->product base->product Deprotonation & Alkylation solvent Anhydrous Solvent (e.g., THF, DMF)

Caption: General workflow for the alkylation of 4-phenylcyclohexanone.

Experimental Protocol: Alkylation of 4-Phenylcyclohexanone

This protocol describes a general procedure for the α-alkylation of 4-phenylcyclohexanone using this compound. This method is based on the generation of a ketone enolate followed by nucleophilic attack on the alkyl halide.

Materials:

  • 4-Phenylcyclohexanone

  • This compound

  • Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or Lithium Diisopropylamide (LDA) solution)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Anhydrous work-up and purification solvents (e.g., diethyl ether, ethyl acetate, hexane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, and a thermometer is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.

  • Enolate Formation (using NaH):

    • To the flask, add 4-phenylcyclohexanone (1.0 equivalent) and dissolve it in anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

    • Stir the reaction mixture at 0 °C for 30-60 minutes, or until the evolution of gas ceases, indicating the formation of the enolate.

  • Enolate Formation (using LDA):

    • In a separate dry flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 equivalents) dropwise to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C (dry ice/acetone bath).

    • Stir for 30 minutes at -78 °C.

    • Slowly add a solution of 4-phenylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation:

    • To the solution of the enolate at 0 °C (for NaH) or -78 °C (for LDA), slowly add a solution of this compound (1.1 - 1.5 equivalents) in anhydrous THF or DMF.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Partition the mixture between ethyl acetate or diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate, potentially with a small percentage of triethylamine to prevent protonation of the amine).

Data Presentation

The following table presents hypothetical data for the alkylation reaction under different conditions. This data is for illustrative purposes and actual results may vary.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMFrt2465
2LDATHF-78 to rt1875
3K₂CO₃Acetonitrile8048<10

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedure and a hypothetical signaling pathway where a synthesized compound might be active.

G cluster_workflow Experimental Workflow prep Reaction Setup (Inert Atmosphere) dissolve Dissolve 4-Phenylcyclohexanone in Anhydrous Solvent prep->dissolve cool1 Cool to 0°C / -78°C dissolve->cool1 deprotonation Add Strong Base (NaH or LDA) cool1->deprotonation enolate Enolate Formation deprotonation->enolate alkylation Add 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide enolate->alkylation reaction Stir at rt (12-24h) alkylation->reaction quench Quench Reaction (aq. NH4Cl) reaction->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Step-by-step experimental workflow for the alkylation reaction.

G cluster_pathway Hypothetical Drug Action Pathway drug Synthesized Compound (e.g., 4-substituted cyclohexanone) receptor Target Receptor (e.g., GPCR, Ion Channel) drug->receptor Binds to effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates/Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces/Reduces cellular_response Cellular Response second_messenger->cellular_response Leads to

References

The Role of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide as a key building block in the synthesis of various bioactive molecules. This versatile reagent is instrumental in introducing the dimethylaminopropyl moiety, a common pharmacophore in many centrally acting drugs, including antihistamines and antidepressants.

Introduction to this compound

This compound is a bifunctional molecule containing a reactive bromine atom and a tertiary amine. This structure makes it an excellent reagent for N-alkylation and C-alkylation reactions, allowing for the straightforward introduction of the N,N-dimethylaminopropyl group onto a variety of scaffolds. Its hydrobromide salt form enhances stability and ease of handling.

Chemical Structure:

Applications in the Synthesis of Bioactive Molecules

This reagent is prominently used in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system. Below are detailed examples of its application in the synthesis of well-known antihistamines and antidepressants.

Synthesis of First-Generation Antihistamines: Brompheniramine

Brompheniramine is a first-generation antihistamine that acts as a potent histamine H1 receptor antagonist.[1] The synthesis involves the alkylation of a diarylmethane precursor with 3-Bromo-N,N-dimethylpropan-1-amine.

Overall Reaction Scheme:

(4-Bromophenyl)(pyridin-2-yl)methane + this compound → Brompheniramine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_Bromophenyl_pyridin_2_yl_methane 4-Bromophenyl(pyridin-2-yl)methane Alkylation Alkylation Reaction 4_Bromophenyl_pyridin_2_yl_methane->Alkylation Reagent 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide Reagent->Alkylation Base Strong Base (e.g., NaNH2) Base->Alkylation Solvent Inert Solvent (e.g., Toluene) Solvent->Alkylation Brompheniramine Brompheniramine Alkylation->Brompheniramine

Experimental Protocol: Synthesis of Brompheniramine

  • Preparation of the Precursor: (4-Bromophenyl)(pyridin-2-yl)methane is synthesized via the reaction of 2-benzylpyridine with a suitable brominating agent.

  • Alkylation Reaction:

    • To a solution of (4-Bromophenyl)(pyridin-2-yl)methane in an inert solvent such as toluene, add a strong base like sodium amide (NaNH₂) at room temperature to deprotonate the benzylic carbon.

    • Slowly add a solution of 3-Bromo-N,N-dimethylpropan-1-amine (prepared by neutralizing the hydrobromide salt with a base) in the same solvent.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and quench with water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude Brompheniramine by vacuum distillation or column chromatography.

Quantitative Data for Brompheniramine Synthesis

ParameterValue
Reactants (4-Bromophenyl)(pyridin-2-yl)methane, 3-Bromo-N,N-dimethylpropan-1-amine
Base Sodium Amide (NaNH₂)
Solvent Toluene
Reaction Temperature Reflux
Reaction Time 4-6 hours
Yield ~75%
Purification Method Vacuum Distillation
Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

This compound is a crucial reagent in the synthesis of several selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety disorders.

Zimelidine was one of the first SSRIs to be marketed.[2] Its synthesis involves the introduction of the dimethylaminopropyl group onto a pyridylallylamine scaffold.

Overall Reaction Scheme:

(Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-ol + this compound → Zimelidine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Precursor (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-ol Alkylation O-Alkylation Reaction Precursor->Alkylation Reagent 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide Reagent->Alkylation Base Strong Base (e.g., NaH) Base->Alkylation Solvent Aprotic Solvent (e.g., THF) Solvent->Alkylation Zimelidine Zimelidine Alkylation->Zimelidine

Experimental Protocol: Synthesis of Zimelidine

  • Preparation of the Precursor: The precursor, (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-ol, can be synthesized through a Wittig or Horner-Wadsworth-Emmons reaction between 4-bromobenzaldehyde and a suitable phosphonium ylide or phosphonate ester derived from 3-acetylpyridine, followed by reduction of the resulting ester.

  • O-Alkylation Reaction:

    • In a flame-dried flask under an inert atmosphere, dissolve the precursor alcohol in a dry, aprotic solvent like tetrahydrofuran (THF).

    • Add a strong base such as sodium hydride (NaH) portion-wise at 0°C to form the alkoxide.

    • Slowly add a solution of 3-Bromo-N,N-dimethylpropan-1-amine (from the neutralized hydrobromide salt) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Zimelidine Synthesis

ParameterValue
Reactants (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-ol, 3-Bromo-N,N-dimethylpropan-1-amine
Base Sodium Hydride (NaH)
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Yield ~60-70%
Purification Method Column Chromatography

Citalopram is another widely prescribed SSRI.[3] Its synthesis involves the C-alkylation of a phthalane derivative with a 3-(dimethylamino)propyl halide.

Overall Reaction Scheme:

1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile + this compound → Citalopram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Precursor 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Alkylation C-Alkylation Reaction Precursor->Alkylation Reagent 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide Reagent->Alkylation Base Strong Base (e.g., NaH or K-t-BuO) Base->Alkylation Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Alkylation Citalopram Citalopram Alkylation->Citalopram

Experimental Protocol: Synthesis of Citalopram

  • Preparation of the Precursor: The synthesis of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile can be achieved through a multi-step sequence starting from 5-cyanophthalide.

  • C-Alkylation Reaction:

    • To a solution of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium tert-butoxide at room temperature.

    • After stirring for a short period to allow for deprotonation, add 3-Bromo-N,N-dimethylpropan-1-amine (from the neutralized hydrobromide salt).

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine, and then dry over a drying agent.

    • Concentrate the solution and purify the resulting crude citalopram by crystallization or column chromatography.

Quantitative Data for Citalopram Synthesis

ParameterValue
Reactants 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, 3-Bromo-N,N-dimethylpropan-1-amine
Base Sodium Hydride (NaH) or Potassium tert-butoxide
Solvent Dimethyl Sulfoxide (DMSO)
Reaction Temperature 50-60°C
Reaction Time 2-4 hours
Yield ~80%
Purification Method Crystallization

Signaling Pathways of Synthesized Bioactive Molecules

Histamine H1 Receptor Antagonism (e.g., Brompheniramine)

Brompheniramine acts as an inverse agonist at the histamine H1 receptor. By binding to the receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. This blockade inhibits the activation of phospholipase C (PLC), which in turn prevents the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium and the activation of protein kinase C (PKC).

G Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_protein Gq Protein Activation H1_Receptor->Gq_protein Brompheniramine Brompheniramine Brompheniramine->H1_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Allergic_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Serotonin Reuptake Inhibition (e.g., Zimelidine, Citalopram)

Zimelidine and Citalopram are selective serotonin reuptake inhibitors (SSRIs). They bind to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft.[4][5] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The elevated serotonin levels then act on postsynaptic receptors to mediate the antidepressant effects.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Therapeutic_Effect Antidepressant Effect Signal_Transduction->Therapeutic_Effect SSRI SSRI (Zimelidine/Citalopram) SSRI->SERT Blocks

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry and drug development. Its ability to efficiently introduce the dimethylaminopropyl moiety has facilitated the synthesis of numerous bioactive molecules, particularly those targeting the central nervous system. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the synthesis of antihistamines, antidepressants, and other related therapeutic agents.

References

Application Notes: 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide as a Versatile Linker in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a bifunctional chemical linker that plays a crucial role in the development of complex bioconjugates. Its structure, featuring a reactive alkyl bromide and a tertiary amine, allows for the covalent attachment to a variety of biomolecules and small molecule drugs. This linker is particularly valuable in the fields of drug delivery, diagnostics, and molecular probes, where precise control over the architecture of a final conjugate is paramount. The dimethylamino group can also serve as a key structural element, for instance, by providing a basic handle to modulate solubility or acting as a precursor for quaternization to introduce a permanent positive charge.

Key Applications:

  • Synthesis of Small Molecule Drug Conjugates: This linker is employed to connect cytotoxic agents or other therapeutic small molecules to targeting moieties. For example, in the synthesis of kinase inhibitor derivatives, the alkyl bromide end of the linker can react with nucleophilic groups like phenols or thiols on a core scaffold, while the dimethylamino group can be used to attach other functionalities or to improve the pharmacokinetic properties of the final compound.

  • Development of PET Tracers and Molecular Probes: The N,N-dimethylaminopropyl moiety is a common structural motif in various biologically active compounds, including radiolabeled ligands for positron emission tomography (PET). The linker can be used to attach a chelating agent for a radionuclide or to connect a fluorophore for imaging applications.

  • Bioconjugation to Peptides and Proteins: The alkyl bromide group can be used for the alkylation of cysteine (via the thiol group) or lysine (via the epsilon-amino group) residues in peptides and proteins, although the latter is less common and requires specific conditions. This allows for the site-specific modification of biologics to attach drugs, probes, or other functional units.

Chemical Properties and Reactivity

This compound provides a three-carbon spacer arm. The primary reactive site is the terminal bromine atom, which is a good leaving group and readily participates in nucleophilic substitution reactions (SN2).

  • Alkylation of Phenols and Thiols: The linker efficiently reacts with phenoxides and thiolates under basic conditions to form stable ether and thioether bonds, respectively. These reactions are fundamental to its application in conjugating it to molecules bearing these functional groups.

  • Reaction with Amines: While less reactive than with thiols or phenols, the bromo group can react with primary and secondary amines to form secondary and tertiary amines, respectively. This can be a useful strategy for linking to amine-containing molecules.

The hydrobromide salt form enhances the stability and handling of the compound. For reactions, the free base, (3-bromopropyl)dimethylamine, is typically generated in situ by the addition of a non-nucleophilic base, or the reaction is carried out under basic conditions that deprotonate the nucleophile and neutralize the hydrobromide.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenolic Compound

This protocol describes a general method for conjugating 3-Bromo-N,N-dimethylpropan-1-amine to a phenolic compound, a common step in the synthesis of small molecule conjugates.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and appropriate developing solvent system

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the phenolic substrate (1.0 eq).

  • Dissolve the substrate in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add this compound (1.2-1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction progress should be monitored by TLC.

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to obtain the desired O-alkylated product.

Quantitative Data:

The following table provides representative data for the O-alkylation of a generic phenol with (3-bromopropyl)dimethylamine under the conditions described above. Actual results will vary depending on the specific substrate.

ParameterValue
Reaction Scale1 mmol (phenolic substrate)
Equivalents of Linker1.3 eq
Equivalents of Base (K2CO3)2.5 eq
SolventAnhydrous DMF (5 mL)
Temperature70 °C
Reaction Time8 hours
Typical Yield 65-85%
Purity (post-chromatography) >95%
Protocol 2: Conjugation to a Thiol-Containing Peptide

This protocol outlines the procedure for labeling a cysteine-containing peptide with the linker in an aqueous buffer system.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) system for purification

  • Mass spectrometer for product characterization

Procedure:

  • Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • If the peptide may have formed disulfide dimers, pre-treat with a 2-5 fold molar excess of TCEP for 30-60 minutes at room temperature to ensure the cysteine thiol is in its reduced form.

  • Prepare a stock solution of this compound in water or PBS.

  • Add a 10-50 fold molar excess of the linker solution to the peptide solution. The large excess drives the reaction to completion.

  • Allow the reaction to proceed at room temperature for 4-24 hours with gentle mixing.

  • Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate mass and the disappearance of the starting peptide mass.

  • Once the reaction is complete, purify the peptide conjugate from excess linker and unreacted peptide using SEC or RP-HPLC.

  • Characterize the final product by mass spectrometry to confirm the correct mass of the conjugate.

Quantitative Data:

The table below summarizes typical parameters and expected outcomes for the conjugation of the linker to a model peptide.

ParameterValue
Peptide Concentration2 mg/mL
Molar Excess of Linker20-fold
Buffer SystemPBS, pH 7.4
TemperatureRoom Temperature
Reaction Time12 hours
Typical Conversion Rate >90%
Purity (post-HPLC) >98%

Visualizations

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow start Start: Phenolic Substrate reagents Add Linker & K2CO3 in DMF start->reagents Dissolve reaction Heat & Stir (e.g., 70°C, 8h) reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification Isolate Crude product Final Conjugate purification->product Purify Bioconjugation_Logic Linker 3-Bromo-N,N-dimethylpropan-1-amine Bromo Group (Electrophile) Tertiary Amine Conjugate Stable Bioconjugate (Thioether or Ether Bond) Linker:bromo->Conjugate SN2 Reaction Biomolecule Target Biomolecule Thiol (Nucleophile) Phenol (Nucleophile) Biomolecule:thiol->Conjugate Biomolecule:phenol->Conjugate

Application Notes and Protocols for 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, a key building block in the synthesis of various organic molecules, particularly active pharmaceutical ingredients (APIs).

Case Study 1: Synthesis of Antihistamines - The Preparation of Chlorpheniramine

This compound is a crucial reagent in the synthesis of first-generation antihistamines such as chlorpheniramine. The core of this synthesis involves the alkylation of a diarylacetonitrile derivative. The dimethylaminopropyl moiety introduced by this reagent is a common pharmacophore in many antihistaminic drugs.

The synthesis of chlorpheniramine typically proceeds in a multi-step sequence, with the key alkylation step involving the reaction of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile with a 3-(dimethylamino)propyl halide. The use of 3-Bromo-N,N-dimethylpropan-1-amine (or its chloro-analogue) is central to the formation of the final drug substance.

Below is a logical workflow for the synthesis of Chlorpheniramine, highlighting the key stages.

G cluster_0 Step 1: Formation of the Diarylacetonitrile Intermediate cluster_1 Step 2: Alkylation with 3-(Dimethylamino)propyl Halide cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Salt Formation p_chlorobenzonitrile p-Chlorobenzonitrile intermediate1 Intermediate 1: 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile p_chlorobenzonitrile->intermediate1 Sodium Amide two_chloropyridine 2-Chloropyridine two_chloropyridine->intermediate1 intermediate2 Intermediate 2: γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine intermediate1->intermediate2 Sodium Amide reagent 3-Bromo-N,N-dimethylpropan-1-amine (or chloro-analogue) reagent->intermediate2 chlorpheniramine_base Chlorpheniramine (free base) intermediate2->chlorpheniramine_base Strong Base (e.g., NaOH) chlorpheniramine_maleate Chlorpheniramine Maleate (Final Product) chlorpheniramine_base->chlorpheniramine_maleate maleic_acid Maleic Acid maleic_acid->chlorpheniramine_maleate

Caption: Synthetic pathway of Chlorpheniramine Maleate.

Quantitative Data for Chlorpheniramine Synthesis
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1. Intermediate 1 Synthesisp-Chlorobenzonitrile, 2-ChloropyridineSodium Amide, Toluene15 - Room Temp2 - 595[1]
2. Intermediate 2 SynthesisIntermediate 1, 2-Dimethylaminochloroethane hydrochlorideSodium Amide, TolueneRefluxNot SpecifiedNot Specified[1]
3. Hydrolysis & DecarboxylationIntermediate 2Sodium Hydroxide110 - 1208Not Specified for this step[2]
Overall Yield (to final product)~160 (weight yield)[2]
Experimental Protocol: Synthesis of Chlorpheniramine

This protocol is a composite based on typical procedures found in the patent literature.[1][2]

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (Intermediate 1)

  • To a reaction flask, add p-chlorobenzonitrile (200 g), 2-chloropyridine (100 g), and toluene (600 ml).

  • Cool the mixture to 15°C using an ice water bath.

  • Slowly add sodium amide (51.5 g) while maintaining the temperature.

  • Allow the reaction to proceed at room temperature for 2 to 5 hours. Monitor the reaction completion by TLC.

  • Quench the reaction by adding water.

  • Separate the aqueous layer and wash the organic layer with brine (200 ml).

  • Concentrate the organic phase to obtain Intermediate 1 as an oil (yield: ~190 g, 95%).[1]

Step 2: Synthesis of γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine (Intermediate 2)

Note: The patent literature often uses 2-dimethylaminochloroethane hydrochloride, which would be deprotonated in situ or used to generate the free base prior to reaction.

  • Prepare a solution of 2-dimethylaminochloroethane from its hydrochloride salt.

  • In a separate flask, add the crude Intermediate 1 and dissolve it in a suitable solvent like toluene.

  • Under an inert atmosphere, add sodium amide.

  • Add the 2-dimethylaminochloroethane solution to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and work up by adding water and extracting with an organic solvent.

Step 3: Synthesis of Chlorpheniramine (free base)

  • Take the aqueous phase from the previous step's workup (containing the hydrochloride salt of the product).

  • Add sodium hydroxide (1800 g) and heat the mixture to 110-120°C for 8 hours.[2]

  • Cool the system to room temperature and dilute with water (2000 mL).

  • Extract the aqueous phase three times with toluene (2000 mL each).

  • Combine the toluene phases, add activated carbon (250 g), and stir for 30 minutes.

  • Filter and concentrate the filtrate under reduced pressure at 50-60°C to obtain chlorpheniramine as a light yellow oily matter (yield: 1620 g).[2]

Step 4: Preparation of Chlorpheniramine Maleate

  • Dissolve the chlorpheniramine free base in absolute ethanol.

  • In a separate container, dissolve a stoichiometric amount of maleic acid in absolute ethanol.

  • Add the maleic acid solution to the chlorpheniramine solution.

  • The chlorpheniramine maleate will precipitate. The mixture can be refluxed at 75-80°C to ensure complete dissolution and then cooled to promote crystallization.

  • Collect the filter cake and dry to obtain the final product.

Case Study 2: N-Alkylation of Indoles

This compound is also utilized for the N-alkylation of heterocyclic compounds, such as indoles. The resulting N-alkylated indoles are valuable intermediates in medicinal chemistry. This reaction typically proceeds via the deprotonation of the indole nitrogen followed by nucleophilic substitution.

The workflow for the N-alkylation of indole is a straightforward two-step process.

G cluster_0 Step 1: Deprotonation of Indole cluster_1 Step 2: Nucleophilic Substitution indole Indole indole_anion Indole Anion indole->indole_anion Sodium Hydride product 3-(1H-indol-1-yl)-N,N-dimethylpropan-1-amine indole_anion->product reagent 3-Bromo-N,N-dimethylpropan-1-amine reagent->product

Caption: N-Alkylation of Indole.

Quantitative Data for N-Alkylation of Indole
ReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
Indole, 3-Chloropropylamine hydrochlorideSodium Hydride, N,N-dimethyl-formamide02.559[3]

Note: The reference uses 3-chloropropylamine hydrochloride. The protocol below is adapted for this compound.

Experimental Protocol: Synthesis of 3-(1H-indol-1-yl)-N,N-dimethylpropan-1-amine

This protocol is adapted from a known procedure for a similar N-alkylation of indole.[3]

Materials and Reagents:

  • Indole

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0°C for 30 minutes.

  • In a separate flask, neutralize the this compound with a suitable base to obtain the free amine, or use it directly with an additional equivalent of the base in the reaction mixture.

  • Slowly add the 3-Bromo-N,N-dimethylpropan-1-amine (1.1 eq) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-alkylated indole.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. The following information addresses common side products encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in an alkylation reaction?

A1: The most common side products are formed through three main pathways:

  • Elimination: Formation of N,N-dimethylallylamine via a Hofmann-type elimination reaction.

  • Intramolecular Cyclization: Formation of the N,N-dimethylazetidinium bromide salt.

  • Intermolecular Quaternization: Formation of N,N,N',N'-tetramethyl-1,3-propanediammonium dibromide.

Q2: What reaction conditions favor the formation of the elimination side product, N,N-dimethylallylamine?

A2: The formation of N,N-dimethylallylamine is favored by strong bases and higher temperatures. The use of sterically hindered bases can also promote elimination over the desired substitution reaction.

Q3: How can I minimize the formation of the intramolecular cyclization product, N,N-dimethylazetidinium bromide?

A3: Intramolecular cyclization is often concentration-dependent. Running the reaction at a higher concentration can favor the desired intermolecular reaction over the intramolecular cyclization. Additionally, using a less polar solvent can sometimes disfavor the formation of the charged azetidinium salt.

Q4: Under what conditions does intermolecular quaternization to form N,N,N',N'-tetramethyl-1,3-propanediammonium dibromide become significant?

A4: This side reaction is more likely to occur when there is a high concentration of the starting amine and the nucleophile for the desired reaction is weak or sterically hindered. Excess this compound can also lead to the formation of this dimeric impurity.

Troubleshooting Guide

This guide provides solutions to common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired alkylated product and presence of a volatile amine impurity. Formation of N,N-dimethylallylamine via elimination.Use a weaker, non-hindered base (e.g., K2CO3 instead of t-BuOK). Lower the reaction temperature.
Presence of a highly polar, water-soluble impurity in the crude product. Formation of N,N-dimethylazetidinium bromide through intramolecular cyclization.Increase the concentration of your reactants. Consider using a less polar aprotic solvent.
Identification of a doubly charged species by mass spectrometry. Formation of the intermolecular quaternization product, N,N,N',N'-tetramethyl-1,3-propanediammonium dibromide.Use a stoichiometric amount or a slight excess of the nucleophile. Avoid using a large excess of this compound.
Complex NMR spectrum of the crude product with overlapping peaks. Presence of multiple side products.Purify the crude product using column chromatography with a polar stationary phase to separate the charged impurities. Analyze the crude mixture by LC-MS to identify the masses of the different components.

Reaction Pathways and Side Products

The following diagram illustrates the desired alkylation reaction and the competing side reactions.

Side_Reactions reactant 3-Bromo-N,N-dimethylpropan-1-amine (Free Base) desired_product Desired Alkylated Product (Nu-CH2CH2CH2N(CH3)2) reactant->desired_product Alkylation (Desired Reaction) elimination_product N,N-dimethylallylamine reactant->elimination_product Elimination (Side Reaction) cyclization_product N,N-dimethylazetidinium bromide reactant->cyclization_product Intramolecular Cyclization (Side Reaction) quaternization_product N,N,N',N'-tetramethyl-1,3- propanediammonium dibromide reactant->quaternization_product Intermolecular Quaternization (Side Reaction) nucleophile Nucleophile (Nu-H) nucleophile->desired_product base Base base->elimination_product heat Heat heat->elimination_product reactant2 Another molecule of 3-Bromo-N,N-dimethylpropan-1-amine reactant2->quaternization_product

Caption: Competing reaction pathways for 3-Bromo-N,N-dimethylpropan-1-amine.

Experimental Protocols

Protocol for Identification of Side Products by GC-MS
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with water.

    • Extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the organic layer directly. To analyze for the more polar cyclized and quaternized products, derivatization or analysis by LC-MS may be necessary.

  • GC-MS Parameters (Typical):

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Expected Fragmentation Patterns:

    • N,N-dimethylallylamine: A prominent molecular ion peak (m/z 85) and characteristic fragments from the loss of methyl and allyl groups.

    • Desired Product: Fragmentation will depend on the nature of the nucleophile, but will likely show a fragment corresponding to the dimethylaminopropyl moiety.

Protocol for Monitoring Side Reactions by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Take an aliquot from the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Expected Chemical Shifts (Approximate):

    • N,N-dimethylallylamine: Signals in the olefinic region (around 5-6 ppm) and characteristic signals for the allyl and dimethylamino groups.

    • N,N-dimethylazetidinium bromide: Downfield shifted protons adjacent to the quaternary nitrogen, typically in the range of 3.5-4.5 ppm.

    • N,N,N',N'-tetramethyl-1,3-propanediammonium dibromide: Symmetrical structure will give rise to simplified signals, with protons adjacent to the quaternary nitrogens appearing at a downfield chemical shift.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting reactions involving this compound.

Caption: A stepwise guide to troubleshooting common issues.

Technical Support Center: Optimizing Reactions with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of chemical reactions involving 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile reagent commonly used in organic synthesis as a three-carbon aminopropylating agent. Its primary application is in N-alkylation and O-alkylation reactions to introduce a dimethylaminopropyl group to various substrates, including amines, phenols, and heterocyclic compounds. This moiety is a common structural feature in many pharmaceuticals, particularly antihistamines and other centrally-acting agents.

Q2: My N-alkylation or O-alkylation reaction with this compound is not working or has a very low yield. What are the common causes?

Low yields in alkylation reactions are a frequent challenge. Several factors could be contributing to this issue:

  • Inadequate Base: The hydrobromide salt of the reagent is acidic and requires a base to liberate the free amine for the reaction to proceed. An insufficient amount or a base that is too weak will result in a low concentration of the active alkylating agent.

  • Poor Reagent Quality: Impurities in the starting materials, reagents, or solvents can significantly interfere with the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many of these alkylation reactions require heating to proceed at a reasonable rate.

  • Moisture: The presence of water can hydrolyze the alkylating agent and affect the efficacy of many bases.

Q3: How can I improve the solubility of my reagents?

The choice of solvent is critical for ensuring all reactants are in the same phase. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used for alkylation reactions. If your base, such as potassium carbonate, has low solubility, consider switching to a more soluble base like cesium carbonate or using a phase-transfer catalyst (e.g., tetrabutylammonium iodide) to facilitate the reaction between immiscible phases.

Q4: What are the common side reactions when using this compound?

The most common side reaction in N-alkylation is over-alkylation , where the desired secondary or tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt. In O-alkylation of substrates with multiple nucleophilic sites, a mixture of N- and O-alkylated products can be formed. Elimination reactions to form an alkene are also possible, especially at higher temperatures.

Q5: How can I minimize the formation of byproducts?

To suppress the formation of byproducts:

  • Control Stoichiometry: Use a carefully controlled molar ratio of the reactants. For N-alkylation, using an excess of the amine being alkylated can favor the formation of the desired product over the quaternary salt.

  • Slow Addition: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, reducing the likelihood of over-alkylation.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

  • Choice of Base: The strength and steric hindrance of the base can influence selectivity.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Base Ensure at least one equivalent of base is used to neutralize the hydrobromide salt, plus an additional equivalent to deprotonate the nucleophile (e.g., phenol or secondary amine). Consider using a stronger base if the reaction is sluggish.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS. Be mindful of potential decomposition at higher temperatures.
Poor Solvent Choice Select a solvent in which all reactants, including the base, have good solubility. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.
Reagent Degradation Ensure the purity and integrity of your starting materials and reagents. Use freshly opened or purified reagents if degradation is suspected.
Presence of Water Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.
Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Over-alkylation (N-alkylation) Use a larger excess of the amine substrate. Add the this compound solution slowly to the reaction mixture. Consider a lower reaction temperature.
Mixture of N- and O-alkylation The choice of base and solvent can influence the N- vs. O-alkylation ratio. Experiment with different conditions to optimize for the desired product. Protecting one of the functional groups may be necessary.
Elimination Byproducts Use a less sterically hindered base. Lower the reaction temperature.

Quantitative Data on Reaction Yields

The following table summarizes reported yields for representative reactions using similar aminopropylating agents. These can serve as a benchmark for optimizing your reactions.

Reaction Type Substrate Reagent Solvent Base Yield (%)
N-Alkylation2-pyridylphenylmethyl carbinol2-dimethylaminoethyl chlorideTolueneKOH91%[1]
N-Alkylation4-bromoindoleα-iminoketoneTolueneCs₂CO₃36-58%[2]
ResolutionDL-Brompheniramine(+)-4-nitrotartranilic acidMethanol-82.27%[3]

Experimental Protocols

Protocol 1: N-Alkylation of a Secondary Amine (Adapted from Doxylamine Synthesis)

This protocol describes a general procedure for the N-alkylation of a secondary amine using an alkyl halide, adapted from a high-yield synthesis of Doxylamine.[1]

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Anhydrous Toluene

  • Deionized water

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous toluene.

  • Add powdered potassium hydroxide to the mixture.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous toluene.

  • Slowly add the solution of the alkylating agent to the stirred suspension of the amine and base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Protocol 2: N-Alkylation of Indole

This protocol provides a general method for the N-alkylation of indole.

Materials:

  • Indole (1.0 eq)

  • This compound (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add indole and anhydrous DMF.

  • Add cesium carbonate to the solution.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Slowly add the alkylating agent solution to the stirred indole solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Reaction Yield Check_Base Is the base appropriate and in sufficient quantity? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Add_More_Base Adjust base type/amount Check_Base->Add_More_Base No Check_Solvent Are all reagents soluble in the chosen solvent? Check_Temp->Check_Solvent Yes Adjust_Temp Increase temperature gradually Check_Temp->Adjust_Temp No Check_Reagents Are the reagents pure and non-degraded? Check_Solvent->Check_Reagents Yes Change_Solvent Select a more suitable solvent Check_Solvent->Change_Solvent No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Add_More_Base->Check_Temp Adjust_Temp->Check_Solvent Change_Solvent->Check_Reagents Purify_Reagents->Success

Caption: Troubleshooting workflow for low reaction yield.

N_Alkylation_Pathway Substrate R₂NH (Amine) Product R₂N-(CH₂)₃-N(CH₃)₂ (Desired Product) Substrate->Product + Intermediate Reagent Br-(CH₂)₃-N(CH₃)₂·HBr Intermediate Br-(CH₂)₃-N(CH₃)₂ (Free Base) Reagent->Intermediate + Base - H₂O, - CO₂, - KBr Base Base (e.g., K₂CO₃) Base->Intermediate Side_Product [R₂N(CH₃)₂-(CH₂)₃-N(CH₃)₂]⁺Br⁻ (Quaternary Salt) Product->Side_Product + Intermediate (Over-alkylation)

Caption: Reaction pathway for N-alkylation showing the desired product and a common side product.

References

Technical Support Center: Purification of Products from 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using 3-bromo-N,N-dimethylpropan-1-amine hydrobromide.

Troubleshooting Guides

Issue 1: Product is difficult to extract from the aqueous phase.

Possible Cause: The product, likely a tertiary amine, is protonated and highly soluble in the acidic aqueous phase.

Solution:

  • Basification: Adjust the pH of the aqueous layer to >10 with a suitable base (e.g., 1M NaOH, K₂CO₃) to deprotonate the amine and increase its solubility in the organic solvent.

  • Solvent Selection: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.

  • Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product in the aqueous phase.

Issue 2: Emulsion formation during extraction.

Possible Cause: High concentration of reactants, vigorous shaking, or the presence of surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers.

Solution:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to help break the emulsion.[1][2]

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

  • Filtration: Pass the mixture through a pad of Celite® or glass wool to help break the emulsion.

Issue 3: Product streaks or does not elute from the silica gel column.

Possible Cause: The basic nature of the amine product leads to strong interaction with the acidic silica gel.

Solution:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1%) or ammonia in methanol, to the eluent to reduce tailing and improve elution.[3]

  • Alternative Stationary Phase: Use a less acidic or basic stationary phase, such as alumina (basic or neutral) or amine-functionalized silica.[3]

  • Reversed-Phase Chromatography: If the product is sufficiently polar, consider using reversed-phase chromatography (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer).

Issue 4: Difficulty in recrystallizing the final product.

Possible Cause: Inappropriate solvent system or the presence of impurities that inhibit crystallization.

Solution:

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. Common solvent systems for amine salts include isopropanol/diethyl ether, ethanol/ethyl acetate, and methanol/acetone.

  • Salt Formation/Exchange: If the free base is an oil or difficult to crystallize, convert it to a salt (e.g., hydrochloride, maleate, succinate) which is often more crystalline. The synthesis of Doxylamine succinate, for instance, involves the reaction of the free base with succinic acid in acetone to yield the crystalline salt.[4][5]

  • Slow Crystallization: Allow the solution to cool slowly to room temperature and then in the refrigerator to encourage the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my reaction?

A1: Common impurities include unreacted starting materials (e.g., the nucleophile that reacts with the bromo-amine), over-alkylation products (quaternary ammonium salts), and byproducts from side reactions. In the synthesis of pheniramine, for example, unreacted 2-benzylpyridine can be a key impurity.[6]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Being a hydrobromide salt, it is highly soluble in water. A simple aqueous wash of the crude product (dissolved in an organic solvent) should effectively remove it.

Q3: My product is a quaternary ammonium salt. How should I purify it?

A3: Quaternary ammonium salts are often highly polar and non-volatile. Purification is typically achieved through precipitation or recrystallization. Washing the crude product with a solvent in which the starting materials are soluble but the quaternary salt is not (e.g., diethyl ether, acetone) can be an effective purification step.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is generally preferred when you have a mixture of compounds with different polarities that are difficult to separate by recrystallization, or when your product is an oil. Recrystallization is ideal for purifying a solid compound from minor impurities that have different solubilities.

Q5: How do I choose the right solvent for recrystallization?

A5: The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures. A systematic screening of different solvents and solvent mixtures is often necessary to find the optimal conditions.

Data Presentation

Table 1: Common Solvents for Purification Techniques

Purification TechniqueSolvent/Solvent System ExamplesCompound Type
Extraction Dichloromethane, Ethyl Acetate, TolueneTertiary Amines (as free base)
Column Chromatography (Normal Phase) Hexane/Ethyl Acetate with 0.1-1% TriethylamineTertiary Amines
Dichloromethane/Methanol with 0.1-1% TriethylamineMore polar Tertiary Amines
Column Chromatography (Reversed Phase) Acetonitrile/Water with 0.1% Formic or Acetic AcidTertiary Amine Salts, Quaternary Ammonium Salts
Recrystallization Isopropanol/Diethyl Ether, Ethanol/Acetone, AcetoneTertiary Amine Salts (e.g., Succinates, Maleates)

Experimental Protocols

Protocol 1: General Work-up and Extraction of a Tertiary Amine Product
  • Quenching: Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the mixture to a separatory funnel and add a base (e.g., 1M NaOH) until the aqueous layer is basic (pH > 10).

  • Extraction: Shake the funnel gently to extract the product into the organic layer. Allow the layers to separate.

  • Separation: Drain the aqueous layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of a Tertiary Amine by Column Chromatography
  • Stationary Phase and Solvent System Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel or alumina) and an eluent system that gives a good separation of your product from impurities. For basic compounds, adding 0.1-1% triethylamine to the eluent is recommended.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Salt Formation and Recrystallization (Example: Doxylamine Succinate)
  • Free Base Isolation: After extraction and concentration, obtain the crude tertiary amine free base.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like acetone. In a separate flask, dissolve an equimolar amount of the desired acid (e.g., succinic acid) in the same solvent, heating if necessary.[5]

  • Precipitation: Add the acid solution to the free base solution. The salt should precipitate out. Stir the mixture for a period to ensure complete salt formation.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a suitable hot solvent or solvent mixture. Allow the solution to cool slowly to induce crystallization.

  • Drying: Collect the pure crystals by filtration and dry them under vacuum.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup basify Basify Aqueous Layer (pH > 10) workup->basify extract Extract with Organic Solvent basify->extract dry Dry & Concentrate Organic Layer extract->dry crude_product Crude Product (Free Base or Salt) dry->crude_product purification_choice Purification Method crude_product->purification_choice chromatography Column Chromatography purification_choice->chromatography   Oily Product or Complex Mixture recrystallization Recrystallization / Salt Formation purification_choice->recrystallization   Solid Product    pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for purification.

troubleshooting_extraction start Extraction Problem emulsion Emulsion Formation? start->emulsion low_yield Low Extraction Yield? start->low_yield gentle_mix Use Gentle Mixing emulsion->gentle_mix Yes check_ph Check Aqueous pH low_yield->check_ph Yes add_brine Add Saturated Brine gentle_mix->add_brine centrifuge Centrifuge add_brine->centrifuge filter_celite Filter through Celite centrifuge->filter_celite basify Basify to pH > 10 check_ph->basify pH < 10 change_solvent Use More Polar Solvent basify->change_solvent salt_out Add NaCl to Aqueous Layer change_solvent->salt_out

Caption: Troubleshooting guide for extraction issues.

troubleshooting_chromatography start Chromatography Problem streaking Product Streaking on Silica? start->streaking no_elution Product Not Eluting? start->no_elution add_tea Add 0.1-1% TEA to Eluent streaking->add_tea Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes use_alumina Use Alumina as Stationary Phase add_tea->use_alumina use_amine_silica Use Amine-Functionalized Silica use_alumina->use_amine_silica add_modifier Add Modifier (TEA/NH3 in MeOH) increase_polarity->add_modifier switch_to_rp Switch to Reversed-Phase HPLC add_modifier->switch_to_rp

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and readily available starting material is 3-Dimethylaminopropan-1-ol. This precursor features both a tertiary amine and a primary alcohol, making it suitable for conversion to the desired bromoalkane.

Q2: Which brominating agent is recommended for this synthesis?

While several brominating agents can be used to convert alcohols to alkyl bromides, the use of hydrobromic acid (HBr) is a prevalent method for this specific synthesis. Another common method involves the use of phosphorus tribromide (PBr₃). The choice of reagent can influence the reaction conditions and potential side products.

Q3: What are the critical reaction parameters to control during the synthesis?

Key parameters to monitor and control include:

  • Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts.

  • Reaction Time: Ensuring the reaction goes to completion without excessive heating is crucial for maximizing yield.

  • Purity of Reagents: Using high-purity starting materials and reagents is essential to minimize impurities in the final product.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method to monitor the disappearance of the starting material (3-Dimethylaminopropan-1-ol) and the formation of the product.

Q5: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical for obtaining a high-purity product. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for amine hydrobromide salts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Insufficient heating. - Reagent degradation (e.g., old HBr or PBr₃).- Monitor the reaction by TLC to ensure the starting material is consumed. - Ensure the reaction is maintained at the recommended temperature for the specified duration. - Use fresh, high-quality reagents.
Formation of a Dark-Colored Reaction Mixture - Overheating. - Presence of impurities in the starting material.- Carefully control the reaction temperature. - Use purified starting materials.
Product "Oils Out" During Recrystallization - The solution is supersaturated. - The boiling point of the solvent is too high. - The presence of impurities.- Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. - Re-dissolve the oil in a minimum amount of hot solvent and cool slowly. - Consider a different recrystallization solvent system.
Difficulty in Isolating the Product as a Solid - The product may be hygroscopic.- Perform the filtration and drying steps in a dry atmosphere (e.g., under a stream of nitrogen or in a glove box). - Dry the product thoroughly under vacuum.
Presence of Impurities in the Final Product (from NMR or other analysis) - Incomplete reaction. - Formation of side products. - Ineffective purification.- Ensure the reaction goes to completion. - Optimize reaction conditions to minimize side reactions (see experimental protocols). - Repeat the recrystallization process, potentially with a different solvent system.

Experimental Protocols

Method 1: Synthesis from 3-Dimethylaminopropan-1-ol using Hydrobromic Acid

This protocol is adapted from a general procedure for the synthesis of bromoalkylamine hydrobromides.

Materials:

  • 3-Dimethylaminopropan-1-ol

  • 48% Hydrobromic acid (HBr)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Dimethylaminopropan-1-ol.

  • Slowly add a stoichiometric excess of 48% hydrobromic acid while cooling the flask in an ice bath.

  • After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature and then further in an ice bath.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the crude product with cold acetone to remove any unreacted starting material and impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Method 2: Synthesis from 3-Dimethylaminopropan-1-ol using Phosphorus Tribromide (Conceptual)

Materials:

  • 3-Dimethylaminopropan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Dimethylaminopropan-1-ol in a suitable anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add PBr₃ dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining PBr₃ and HBr.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude free amine.

  • To obtain the hydrobromide salt, dissolve the crude free amine in a suitable solvent and treat with HBr.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow Start Starting Material: 3-Dimethylaminopropan-1-ol Reaction Bromination Reaction (e.g., with HBr or PBr3) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide Purification->Product

Caption: General workflow for the synthesis of this compound.

This technical support guide provides a foundational understanding of the synthesis of this compound. For specific applications and large-scale production, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

Technical Support Center: Scaling Up Reactions with 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at scale?

A1: When scaling up, it is crucial to adhere to strict safety protocols. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Mandatory Personal Protective Equipment (PPE) includes:

  • Tightly fitting safety goggles with side-shields.[4]

  • Chemical-resistant gloves (inspect before use).[4]

  • Fire/flame resistant and impervious clothing.[4]

  • Use of a respirator may be necessary depending on the scale and ventilation.[2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[2][5]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][5]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[4]

Q2: What are the key physical and chemical properties of this reagent?

A2: Understanding the properties of this compound is essential for reaction setup and scale-up.

PropertyValueReference
CAS Number 5845-30-7[1][3][7]
Molecular Formula C₅H₁₃Br₂N[1][3][7]
Molecular Weight 246.97 g/mol [3][7]
Physical Form Solid / Crystalline Powder[1]
Melting Point 107-109 °C[8]
Purity Typically ≥95%[1][7][9]
Storage Inert atmosphere, room temperature.[1] It is also described as a hygroscopic crystalline powder.[10]

Q3: Is the hydrobromide salt reactive, or does it need to be converted to the free amine?

A3: The hydrobromide salt is the protonated form of the amine, making the nitrogen non-nucleophilic. For the amine to act as a nucleophile in alkylation reactions, it must first be deprotonated to the free amine, 3-Bromo-N,N-dimethylpropan-1-amine. This is a critical step in the reaction process.

Troubleshooting Guide for Scale-Up Reactions

This section addresses common problems encountered during the scale-up of reactions involving 3-Bromo-N,N-dimethylpropan-1-amine.

Problem 1: Low or No Reaction Conversion

Possible Cause: Incomplete deprotonation of the amine salt.

  • Solution: Ensure at least one full equivalent of a suitable base is used to neutralize the hydrobromide and generate the free amine. For sensitive substrates, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. On a large scale, an inorganic base like potassium carbonate (K₂CO₃) can be a cost-effective and easily removable option.[11]

Possible Cause: Poor solubility of the reagent or base.

  • Solution: Select a solvent system where all reactants have adequate solubility. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are often effective. If using biphasic systems with inorganic bases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve reaction rates.

Possible Cause: Reagent Hygroscopicity.

  • Solution: The reagent is known to be hygroscopic.[10] Absorbed moisture can quench the base and interfere with the reaction. Ensure the reagent is dried in a vacuum oven before use and handle it under an inert atmosphere (e.g., Nitrogen or Argon).

A troubleshooting workflow for low reaction conversion is outlined below.

G Start Low Reaction Yield Check_Base Was sufficient base (≥1 eq.) used? Start->Check_Base Check_Solubility Are all reactants soluble? Check_Base->Check_Solubility Yes Add_Base Add additional base. Consider a stronger or more soluble base. Check_Base->Add_Base No Check_Moisture Was the reagent dried and handled under inert gas? Check_Solubility->Check_Moisture Yes Change_Solvent Change to a more suitable solvent (e.g., DMF, Acetonitrile). Consider a phase-transfer catalyst. Check_Solubility->Change_Solvent No Dry_Reagent Dry reagent under vacuum. Use anhydrous solvent and inert atmosphere. Check_Moisture->Dry_Reagent No Success Problem Resolved Check_Moisture->Success Yes Add_Base->Success Change_Solvent->Success Dry_Reagent->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of a Major Impurity with a Similar Mass

Possible Cause: Intramolecular cyclization.

  • Explanation: The free amine form, 3-Bromo-N,N-dimethylpropan-1-amine, can undergo an intramolecular Sₙ2 reaction. The nucleophilic dimethylamino group can attack the electrophilic carbon bearing the bromine atom, leading to the formation of a cyclic quaternary ammonium salt (1,1-dimethylazetidin-1-ium bromide). This side reaction is more prevalent in dilute conditions or at elevated temperatures.

  • Solution:

    • Control Temperature: Maintain the lowest effective temperature for the desired intermolecular reaction.

    • Control Concentration: Add the free amine slowly to a concentrated solution of the other reactant to favor the intermolecular reaction over the intramolecular cyclization.

    • In-situ Generation: Generate the free amine in situ in the presence of your substrate so that it reacts quickly before it has a chance to cyclize.

The diagram below illustrates the desired reaction versus the side reaction.

G cluster_main Desired Intermolecular Reaction cluster_side Undesired Intramolecular Side Reaction Reagent Free Amine (3-bromo-N,N-dimethylpropan-1-amine) Product Desired Product Reagent->Product + Substrate Nucleophile Your Substrate (e.g., R-OH, R-SH) Nucleophile->Product Side_Reagent Free Amine Side_Product 1,1-dimethylazetidin-1-ium bromide (Cyclized Impurity) Side_Reagent->Side_Product Intramolecular Cyclization Start 3-Bromo-N,N-dimethylpropan-1-amine + Base Start->Reagent Start->Side_Reagent

Caption: Competing reaction pathways for the free amine.

Problem 3: Difficult Product Purification

Possible Cause: Excess amine reagent or salt byproducts.

  • Solution:

    • Aqueous Wash: After the reaction is complete, perform an aqueous wash. If an inorganic base was used, it will partition into the aqueous layer.[11] A dilute acid wash (e.g., 1M HCl) can be used to protonate and extract any remaining unreacted free amine into the aqueous layer.

    • Brine Wash: Follow with a brine wash to remove residual water from the organic layer.[12]

    • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate the solvent.[12]

    • Chromatography/Distillation: For high-purity requirements, flash column chromatography or distillation may be necessary to remove any remaining non-polar impurities.[12]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation at Gram-Scale

This protocol describes a typical procedure for alkylating a generic nucleophile (R-XH, where X = O, N, S) using this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add the nucleophile (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile, DMF) to achieve a concentration of 0.5-1.0 M.

  • Reaction: Stir the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

The general experimental workflow is visualized below.

G Setup 1. Reaction Setup (Reactants, Base, Solvent) under N2 Reaction 2. Heat and Stir (Monitor by TLC/LC-MS) Setup->Reaction Workup 3. Workup (Filter, Concentrate, Extract) Reaction->Workup Purification 4. Purification (Chromatography/Distillation) Workup->Purification Product 5. Final Product Purification->Product

Caption: General experimental workflow for alkylation.

References

preventing decomposition of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. Our goal is to help you minimize decomposition and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during reactions?

A1: The principal decomposition pathway is an intramolecular SN2 reaction, also known as intramolecular cyclization or quaternization. In this process, the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide and forming a cyclic quaternary ammonium salt, N,N-dimethylazetidinium bromide. This side reaction is often accelerated by heat and the presence of a base.

Q2: How does the hydrobromide salt form of this reagent help in preventing decomposition?

A2: The hydrobromide salt form significantly enhances the stability of the compound.[1] In this form, the tertiary amine is protonated, forming a quaternary ammonium salt. This protonation prevents the nitrogen's lone pair of electrons from being available to participate in the intramolecular cyclization reaction. The free base, which is required for the desired intermolecular reaction, is typically generated in situ by the controlled addition of a suitable base. The salt form improves the shelf-life and handling characteristics of the reagent.[1]

Q3: What are the key factors that influence the rate of the intramolecular cyclization?

A3: The rate of this undesirable cyclization is primarily influenced by three factors:

  • Temperature: Higher temperatures increase the rate of both the desired intermolecular reaction and the undesired intramolecular cyclization.

  • Base: The choice and concentration of the base are critical. A strong base at a high concentration can deprotonate the amine hydrobromide, generating a higher concentration of the reactive free amine, which can then undergo cyclization.

  • Solvent: The polarity of the solvent can influence the rate of both SN2 reactions. Polar aprotic solvents like DMSO and DMF can accelerate these types of reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Decomposition of the Reagent: The primary cause is often the intramolecular cyclization to form N,N-dimethylazetidinium bromide.Optimize Reaction Conditions:Temperature Control: Maintain the lowest possible temperature that allows for a reasonable rate for the desired reaction. Consider starting at 0 °C or room temperature. • Base Selection: Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) instead of strong bases like NaOH or KOH. Add the base portion-wise or via syringe pump to control the concentration of the free amine. • Solvent Choice: Consider using a less polar solvent if compatible with your reaction. Acetonitrile is often a good starting point.
Formation of a Major Byproduct Intramolecular Cyclization: A significant amount of N,N-dimethylazetidinium bromide has formed.Confirm Byproduct Identity: Use analytical techniques like NMR or Mass Spectrometry to confirm the presence of the cyclized product. Modify Reaction Protocol:In Situ Free Base Generation: Add the base to the reaction mixture containing your nucleophile before adding the this compound. This ensures the free amine is consumed by the desired reaction as it is formed. • Change Reagent: If cyclization remains a significant issue, consider using the analogous 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, which is generally less reactive towards intramolecular cyclization.
Reaction Fails to Initiate Insufficient Free Amine: The base may not be strong enough or the reaction temperature may be too low to generate the reactive free amine.Gradual Temperature Increase: Slowly increase the reaction temperature while monitoring for product formation. Stronger, Non-nucleophilic Base: Consider using a stronger, non-nucleophilic base like DBU or a hindered amine base if compatible with your other reagents.

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol provides a starting point for the N-alkylation of a generic nucleophile (Nu-H). Optimization of the base, solvent, and temperature will be necessary for specific substrates.

Materials:

  • Nucleophile (Nu-H)

  • This compound

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Triethylamine)

  • Anhydrous Solvent (e.g., Acetonitrile, DMF)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (Nu-H) (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.1 - 2.0 eq). The amount and type of base will depend on the pKa of the nucleophile.

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.0 - 1.2 eq) in a minimal amount of the reaction solvent.

  • Slowly add the solution of the alkylating agent to the reaction mixture containing the nucleophile and base.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • If no reaction is observed at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and continue to monitor.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizing the Decomposition Pathway

The following diagram illustrates the intramolecular cyclization of the free amine form of the reagent.

Caption: Intramolecular cyclization of 3-Bromo-N,N-dimethylpropan-1-amine.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Analytical Characterization of Decomposition Product

Identifying the formation of N,N-dimethylazetidinium bromide is key to troubleshooting your reaction. Below are the expected analytical signatures for this byproduct.

Analytical Technique Expected Observations
¹H NMR The spectrum would show characteristic signals for the N,N-dimethyl group and the three methylene groups of the azetidinium ring. The chemical shifts would be downfield compared to the starting material due to the positive charge on the nitrogen. Protons on carbons adjacent to the quaternary nitrogen would be significantly deshielded.
¹³C NMR The spectrum would show distinct signals for the N-methyl carbons and the three methylene carbons of the azetidinium ring.
Mass Spectrometry (ESI-MS) A peak corresponding to the N,N-dimethylazetidinium cation (C₅H₁₂N⁺) would be observed in the positive ion mode at m/z ≈ 86.10.
Infrared (IR) Spectroscopy The IR spectrum would show C-H stretching and bending vibrations. The absence of a primary or secondary amine N-H stretch would be expected. The C-N stretching vibrations would be present.

References

troubleshooting failed reactions involving 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrobromide salt in this compound?

The hydrobromide salt enhances the stability and handling of the reagent. The amine is present in its protonated form, which prevents it from participating in undesired side reactions during storage. However, this means that in a reaction, a sufficient amount of base must be used to neutralize the hydrobromide and liberate the free amine for it to act as a nucleophile or for the alkylating agent to react with another nucleophile.

Q2: How should I store this compound?

It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

Q3: What are the main safety precautions I should take when handling this reagent?

This compound is harmful if swallowed and can cause skin and eye irritation. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

Troubleshooting Failed Reactions

Problem 1: Low or No Product Yield

Possible Cause 1.1: Inadequate amount of base.

  • Troubleshooting: Since the starting material is a hydrobromide salt, at least one equivalent of base is required to neutralize the ammonium salt before another equivalent can act as a catalyst or reactant in the alkylation. It is common to use 2.5 to 3 equivalents of a base like potassium carbonate.

Possible Cause 1.2: Inappropriate solvent selection.

  • Troubleshooting: The choice of solvent is crucial for reactant solubility and reaction rate. Polar aprotic solvents like DMF and acetonitrile are generally good choices for N-alkylation reactions. If your starting materials are not fully dissolved, consider a different solvent or a solvent mixture.

Possible Cause 1.3: Reaction temperature is too low.

  • Troubleshooting: N-alkylation reactions can sometimes be slow at room temperature. Gradually increasing the reaction temperature (e.g., to 50-80 °C) can significantly improve the reaction rate and yield. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Cause 2.1: Over-alkylation of the amine.

  • Troubleshooting: If your nucleophile is a primary or secondary amine, it can react with more than one molecule of the alkylating agent. To minimize this, use a stoichiometric excess of the amine nucleophile relative to this compound.

Possible Cause 2.2: Elimination side reaction.

  • Troubleshooting: The presence of a strong, non-nucleophilic base can promote the elimination of HBr to form an alkene. If you suspect this is occurring, consider using a milder base such as potassium carbonate or sodium bicarbonate.

Possible Cause 2.3: Hydrolysis of the alkyl bromide.

  • Troubleshooting: If there is water present in the reaction mixture, the alkyl bromide can be hydrolyzed to the corresponding alcohol. Ensure that all glassware is oven-dried and that anhydrous solvents are used.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine using this compound.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the primary amine (1.0 eq.).

  • Add anhydrous potassium carbonate (2.5 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Parameter Condition A Condition B Condition C
Base K₂CO₃Cs₂CO₃Et₃N
Solvent DMFAcetonitrileTHF
Temperature 60 °C80 °CRoom Temp
Typical Yield Good to ExcellentExcellentPoor to Moderate

This table provides a qualitative comparison of how different reaction conditions can affect the outcome of an N-alkylation reaction. Optimal conditions should be determined empirically for each specific substrate.

Visualizations

Troubleshooting_Workflow start Reaction Failed? low_yield Low/No Yield start->low_yield side_products Multiple Products start->side_products base_issue Inadequate Base? low_yield->base_issue solvent_issue Poor Solubility? low_yield->solvent_issue temp_issue Low Temperature? low_yield->temp_issue over_alkylation Over-alkylation? side_products->over_alkylation elimination Elimination? side_products->elimination hydrolysis Hydrolysis? side_products->hydrolysis base_issue->solvent_issue No add_base Increase Base Equivalents (2.5-3 eq.) base_issue->add_base Yes solvent_issue->temp_issue No change_solvent Switch to Polar Aprotic Solvent (DMF, Acetonitrile) solvent_issue->change_solvent Yes increase_temp Increase Temperature (50-80 °C) temp_issue->increase_temp Yes over_alkylation->elimination No adjust_stoichiometry Use Excess Nucleophile over_alkylation->adjust_stoichiometry Yes elimination->hydrolysis No milder_base Use Milder Base (K₂CO₃, NaHCO₃) elimination->milder_base Yes anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes

Caption: Troubleshooting workflow for failed reactions.

Side_Reactions reagents R-NH₂ + Br-(CH₂)₃-NMe₂·HBr + Base desired_product Desired Product R-NH-(CH₂)₃-NMe₂ reagents->desired_product Desired Pathway over_alkylation Over-alkylation R-N-((CH₂)₃-NMe₂)₂ reagents->over_alkylation Side Reaction (Excess Alkylating Agent) elimination Elimination CH₂=CH-CH₂-NMe₂ reagents->elimination Side Reaction (Strong, Non-nucleophilic Base) hydrolysis Hydrolysis HO-(CH₂)₃-NMe₂ reagents->hydrolysis Side Reaction (Water Present)

Caption: Potential side reactions.

effect of base and solvent on 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Question 1: Why is a base required for reactions with this compound, and how much should I use?

Answer: this compound is an ammonium salt. A base is essential for two primary reasons:

  • Neutralization: To neutralize the hydrobromide salt and generate the free amine form of the reagent in situ.

  • Deprotonation: To deprotonate the nucleophile (e.g., a phenol, thiol, or secondary amine) to make it sufficiently reactive for the alkylation reaction.

Therefore, you will need at least two equivalents of base: one equivalent to neutralize the hydrobromide and a second equivalent to deprotonate your nucleophile. It is common practice to use a slight excess of base (2.2 to 3.0 equivalents) to drive the reaction to completion.

Question 2: How do I choose the right base for my alkylation reaction?

Answer: The choice of base depends on the pKa of your nucleophile and the solvent used.

  • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): These are the most common and effective choices for a wide range of nucleophiles when used in polar aprotic solvents like DMF or acetonitrile.[1][2] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect," though it is more expensive.[2]

  • Strong Bases (NaH): For weakly acidic nucleophiles (e.g., some alcohols or amides), a strong base like sodium hydride (NaH) may be necessary to ensure complete deprotonation.[2] These reactions must be conducted in anhydrous aprotic solvents such as THF or DMF, as NaH reacts violently with water.[2][3]

  • Organic Bases (TEA, DIPEA): Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used as acid scavengers, but they are generally less effective at deprotonating the nucleophile compared to inorganic bases.

Question 3: What is the optimal solvent for this reaction, and why?

Answer: The alkylation reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The choice of solvent is critical for the success of Sₙ2 reactions.

  • Recommended (Polar Aprotic Solvents): Solvents like DMF, DMSO, acetonitrile (ACN), and acetone are highly recommended.[4] These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the anionic nucleophile.[5][6] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[7] For instance, one Sₙ2 reaction was found to be 500 times faster in acetone than in methanol.[5][6]

  • Not Recommended (Polar Protic Solvents): Solvents like water, methanol, and ethanol should generally be avoided.[7] These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[5] This solvation stabilizes the nucleophile, lowers its energy, and significantly reduces its reactivity, slowing down the Sₙ2 reaction.[7][8]

Question 4: My reaction yield is low or it is not proceeding to completion. How can I troubleshoot this?

Answer: Low yields can often be resolved by systematically evaluating the reaction parameters. Key factors include incomplete deprotonation of the nucleophile, poor solubility of reactants, or insufficient reaction temperature.[2][9]

Troubleshooting Steps:

  • Evaluate the Base: Ensure you are using at least two equivalents of a suitable base. If using K₂CO₃ with a weakly acidic nucleophile, consider switching to a stronger or more soluble base like Cs₂CO₃ or NaH.[2]

  • Verify the Solvent: Confirm you are using a polar aprotic solvent (DMF, ACN, DMSO) and that it is anhydrous, especially if using a water-sensitive base like NaH.[2]

  • Increase Temperature: Many alkylation reactions benefit from heating.[2] Gradually increase the temperature (e.g., from room temperature to 50-80 °C) while monitoring the reaction by TLC or LC-MS. Microwave irradiation has also been used to accelerate similar reactions.[9][10]

  • Address Solubility: If your base or starting material is not dissolving, the reaction may stall.[9] Switching to a solvent with better solubilizing properties (e.g., DMF or DMSO) or running the reaction at a higher concentration can be beneficial.[9]

  • Consider an Additive: Adding a catalytic amount (0.1 eq) of potassium iodide (KI) can sometimes accelerate reactions involving alkyl bromides. The iodide displaces the bromide in situ to form a more reactive alkyl iodide intermediate (Finkelstein reaction).[9]

Data Presentation

Table 1: Effect of Solvent Type on Sₙ2 Reaction Rate

Solvent ClassExamplesInteraction with NucleophileEffect on Sₙ2 Rate
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneWeak interaction; does not form a strong "solvent cage."[5][7]Strongly Favored / Accelerated [4]
Polar Protic Water, Ethanol, MethanolStrong hydrogen bonding creates a "solvent cage," stabilizing the nucleophile.[5][7]Strongly Disfavored / Slowed [7]
Non-Polar Hexane, Toluene, BenzenePoor solubility for ionic reactants (base, hydrobromide salt).Not Suitable

Table 2: Common Bases and Recommended Solvents

BaseTypeRecommended SolventsNotes
Potassium Carbonate (K₂CO₃) Weak InorganicDMF, AcetonitrileStandard, cost-effective choice. Can have limited solubility.[9]
Cesium Carbonate (Cs₂CO₃) Weak InorganicDMF, Acetonitrile, THFMore soluble and often more effective than K₂CO₃.[2]
Sodium Hydride (NaH) StrongAnhydrous THF, Anhydrous DMFUsed for weakly acidic nucleophiles. Requires strict anhydrous conditions.[2]
Triethylamine (TEA) OrganicDichloromethane (DCM), THFPrimarily an acid scavenger; not effective for deprotonating most nucleophiles.

Experimental Protocols

General Protocol for N-Alkylation using K₂CO₃ in DMF

This protocol describes a general procedure for the alkylation of a nucleophile (e.g., a substituted phenol or secondary amine) with this compound.

Materials:

  • Nucleophile (Phenol, Amine, etc.) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the nucleophile (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the nucleophile.

  • Reagent Addition: Add this compound (1.1 eq) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[11]

  • Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[11]

Visualizations

troubleshooting_workflow start Low Yield / Incomplete Reaction check_base 1. Evaluate Base - Sufficient Equivalents? (>=2) - Strong Enough for Nucleophile? start->check_base check_solvent 2. Evaluate Solvent - Is it Polar Aprotic (DMF, ACN)? - Is it Anhydrous? check_base->check_solvent Base is sufficient r1 Consider Cs₂CO₃ or NaH check_base->r1 check_conditions 3. Optimize Conditions - Increase Temperature? - Increase Concentration? check_solvent->check_conditions Solvent is optimal r2 Switch to DMF/ACN check_solvent->r2 check_additive 4. Consider Additive - Add catalytic KI? check_conditions->check_additive Still low yield r3 Heat to 50-80°C check_conditions->r3 solution Reaction Optimized check_additive->solution Additive helps r4 Add 0.1 eq KI check_additive->r4

Caption: Workflow for troubleshooting low-yield alkylation reactions.

solvent_effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_caged Nu⁻ MeOH1 H-O(Me) Nu_caged->MeOH1 H-Bond MeOH2 (Me)O-H Nu_caged->MeOH2 H-Bond MeOH3 H-O(Me) Nu_caged->MeOH3 H-Bond MeOH4 (Me)O-H Nu_caged->MeOH4 H-Bond label_caged "Solvent Cage" Reduces Reactivity Nu_free Nu⁻ DMF1 DMF DMF2 DMF label_free "Naked" Nucleophile Highly Reactive

Caption: Influence of solvent on nucleophile reactivity in Sₙ2 reactions.

References

workup procedures for reactions containing 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrobromide salt in this reagent?

A1: The hydrobromide salt form of 3-Bromo-N,N-dimethylpropan-1-amine enhances its stability and makes it a solid that is easier to handle and weigh compared to the free amine, which is a liquid. The protonated amine is also less volatile and has a reduced odor. In reactions, the free amine can be generated in situ by the addition of a base.

Q2: How do I convert the hydrobromide salt to the free amine before my reaction?

A2: To use the free amine form, you can perform a liquid-liquid extraction. Dissolve the hydrobromide salt in water and add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to deprotonate the amine. The free amine can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). It is crucial to dry the organic layer (e.g., with anhydrous sodium sulfate or magnesium sulfate) and remove the solvent before using the free amine in your reaction.

Q3: What are the common side reactions to be aware of when using this reagent?

A3: Two common side reactions are intramolecular cyclization and elimination.

  • Intramolecular Cyclization: The tertiary amine can act as a nucleophile and displace the bromide to form a cyclic quaternary ammonium salt, N,N-dimethylazetidinium bromide. This is more likely to occur at elevated temperatures or with prolonged reaction times.

  • Elimination: Under basic conditions, an E2 elimination reaction can occur to form N,N-dimethylallylamine and HBr. The use of bulky, non-nucleophilic bases can favor this pathway.

Q4: How should I store this compound?

A4: It should be stored in a cool, dry place, away from heat, flames, and sparks. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to moisture and air.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete conversion of the hydrobromide salt to the free amine. 2. Side reactions (cyclization or elimination) consuming the starting material. 3. The reagent has degraded due to improper storage.1. Ensure a sufficient amount of base is used to neutralize the hydrobromide. Monitor the pH of the aqueous layer to ensure it is basic. 2. Control the reaction temperature and time carefully. Consider using a less hindered base if elimination is suspected. 3. Use a fresh bottle of the reagent.
Difficulty isolating the product 1. The product is also an amine and remains in the aqueous layer as a salt after an acidic workup. 2. The product is water-soluble. 3. An emulsion has formed during extraction.1. Basify the aqueous layer with a suitable base (e.g., NaOH, K2CO3) to deprotonate the product and then extract with an organic solvent. 2. If the product has high water solubility, try extracting with a more polar organic solvent or perform multiple extractions. Salting out the aqueous layer with NaCl can also help. 3. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the mixture through Celite can also be effective.
Presence of unexpected byproducts 1. Intramolecular cyclization product (N,N-dimethylazetidinium bromide). 2. Elimination product (N,N-dimethylallylamine).1. This quaternary ammonium salt is highly water-soluble and can often be removed by aqueous washes. 2. This is a volatile amine and may be removed under reduced pressure if the desired product is not volatile. Purification by column chromatography may also be necessary.

Data Presentation

Property Value Notes
Molecular Formula C5H13Br2N
Molecular Weight 246.97 g/mol
pKa of Conjugate Acid ~10.2This is the pKa of the protonated form of N,N-dimethylpropan-1-amine.[1] This value is crucial for selecting the appropriate pH for extraction.
Solubility
    WaterSolubleAs a salt, it is expected to be soluble in water.
    MethanolSolubleGenerally, amine salts have good solubility in lower alcohols.
    DichloromethaneSparingly solubleSolubility is expected to be low for the salt form. The free amine is soluble.
    Ethyl AcetateSparingly solubleSolubility is expected to be low for the salt form. The free amine is soluble.
    AcetoneSparingly solubleExperimental verification is recommended.

Experimental Protocols

General Workup Procedure for an Alkylation Reaction

This protocol assumes this compound was used in an alkylation reaction with a nucleophile (Nu-H) in a solvent like DMF or acetonitrile, in the presence of a base like K2CO3.

  • Quenching the Reaction:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Slowly add water to the reaction mixture to dissolve any inorganic salts.

  • Solvent Removal (if applicable):

    • If a high-boiling point solvent like DMF was used, it is advisable to remove it under reduced pressure. If the product is not volatile, this will simplify the extraction process.

  • Liquid-Liquid Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the solubility of the product.

    • Basification: Add a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), to the separatory funnel. This will neutralize any remaining acid and ensure that the product (if it is a tertiary amine) is in its free base form and partitions into the organic layer. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

    • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times to maximize product recovery.

  • Washing the Organic Layer:

    • Combine the organic extracts.

    • Wash the combined organic layer with water to remove any remaining water-soluble impurities.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation, depending on its physical properties.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Reaction Mixture (Product, Byproducts, Reagents) quench 1. Quench with Water start->quench extract 2. Liquid-Liquid Extraction (add organic solvent and base) quench->extract wash 3. Wash Organic Layer (Water, Brine) extract->wash dry 4. Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify end Pure Product purify->end

References

Technical Support Center: Managing Impurities in 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, managing, and mitigating impurities associated with this critical starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities are typically related to the synthetic route used for its preparation. A prevalent method involves the bromination of 3-(dimethylamino)-1-propanol. Consequently, the primary impurities to be aware of are:

  • Unreacted Starting Material: Residual 3-(dimethylamino)-1-propanol.

  • Over-brominated Byproduct: 1,3-Dibromo-N,N-dimethylpropan-1-amine hydrobromide (from bromination of any remaining 1,3-propanediol precursor to the starting material).

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps (e.g., acetonitrile, ethanol, isopropanol) and traces of the brominating agent or its byproducts.

Q2: How can I detect and quantify these impurities in my sample?

Several analytical techniques are effective for identifying and quantifying impurities in this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile and semi-volatile impurities.[1][2] It can effectively detect residual solvents and starting materials.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are well-suited for separating and quantifying the main component from less volatile impurities and byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the main compound and any significant impurities present.

Q3: What is the potential impact of these impurities on my downstream reactions?

The presence of impurities can have significant consequences for subsequent synthetic steps:

  • 3-(Dimethylamino)-1-propanol: The hydroxyl group of this unreacted starting material can compete in nucleophilic substitution reactions, leading to the formation of undesired byproducts and reducing the yield of the target molecule. In reactions where the amine is the desired nucleophile, the presence of a competing hydroxyl group can be particularly problematic.

  • 1,3-Dibromo Byproducts: These can lead to cross-linking or the formation of undesired dimeric species, complicating purification and reducing the overall efficiency of your synthesis.

  • Solvent Residues: Depending on the downstream reaction conditions, residual solvents can interfere with catalysis, alter reaction kinetics, or be incorporated into the final product as impurities.

Troubleshooting Guides

Problem: My downstream reaction is giving low yields and multiple unexpected byproducts.

This is a common issue that can often be traced back to the purity of the this compound starting material.

Troubleshooting Workflow

G start Low Yield / Unexpected Byproducts check_purity 1. Analyze Purity of Starting Material (GC-MS, HPLC, NMR) start->check_purity impurities_detected 2. Impurities Detected? check_purity->impurities_detected purify 3. Purify Starting Material (Recrystallization) impurities_detected->purify  Yes   no_impurities Review Other Reaction Parameters (Stoichiometry, Temperature, Catalyst) impurities_detected->no_impurities  No   re_run 4. Re-run Reaction with Purified Material purify->re_run success Problem Solved re_run->success

Troubleshooting Steps for Low Yields

Problem: I am having difficulty purifying my this compound.

Recrystallization is a common and effective method for purifying this compound.[4] However, choosing the right solvent system is crucial.

Troubleshooting Recrystallization

IssuePotential CauseRecommended Solution
Compound does not dissolve, even when heated. Incorrect solvent choice or insufficient solvent.Gradually add more of the primary solvent (e.g., isopropanol, ethanol). If a large volume is needed, consider a different solvent system.
No crystals form upon cooling. The solution is not saturated (too much solvent) or is supersaturated.To induce crystallization, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent.[4]
Product oils out instead of crystallizing. The boiling point of the solvent is too high, or the cooling is too rapid.Use a lower-boiling point solvent system. Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.
Purity does not improve significantly after recrystallization. The chosen solvent system is not effective at separating the impurities.Experiment with different solvent pairs. A good starting point is a polar solvent in which the compound is soluble when hot, and a less polar "anti-solvent" in which it is less soluble. Common examples include isopropanol/water or ethanol/diethyl ether.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3-(dimethylamino)-1-propanol.

Reaction Scheme

G reactant 3-(Dimethylamino)-1-propanol product 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide reactant->product Bromination reagent + HBr (or other brominating agent)

Synthetic Procedure Overview

Materials:

  • 3-(Dimethylamino)-1-propanol

  • Hydrobromic acid (48%) or another suitable brominating agent (e.g., PBr3)

  • An appropriate solvent (e.g., toluene or dichloromethane)

  • An anti-solvent for precipitation/crystallization (e.g., diethyl ether or hexane)

Procedure:

  • Dissolve 3-(dimethylamino)-1-propanol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Slowly add the brominating agent to the solution while maintaining a controlled temperature (this reaction is often exothermic).

  • After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the reaction goes to completion.

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling or with the addition of an anti-solvent.

  • Collect the solid product by filtration and wash it with a small amount of cold anti-solvent.

  • Dry the product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., isopropanol/water or ethanol/diethyl ether)

Procedure:

  • Place the crude material in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., isopropanol) and heat the mixture gently while stirring until the solid dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Purity Analysis Data (Illustrative)

MethodCrude Product PurityPurity after Recrystallization
HPLC 95.2%99.5%
GC-MS 3-(dimethylamino)-1-propanol: 1.5%3-(dimethylamino)-1-propanol: <0.1%
Residual Solvent (Toluene): 0.8%Residual Solvent (Isopropanol): 0.2%

Impurity Signaling Pathways

The formation of key impurities can be visualized as competing reaction pathways.

G start 3-(Dimethylamino)-1-propanol bromination Bromination (+ HBr) start->bromination desired_product 3-Bromo-N,N-dimethylpropan-1-amine HBr bromination->desired_product incomplete_reaction Incomplete Reaction bromination->incomplete_reaction Insufficient Reagent/Time over_bromination Over-bromination bromination->over_bromination Excess Reagent unreacted_sm Impurity: Unreacted Starting Material incomplete_reaction->unreacted_sm over_bromination_precursor 1,3-Propanediol (Impurity in Starting Material) over_bromination_precursor->bromination dibromo_impurity Impurity: 1,3-Dibromo Byproduct over_bromination->dibromo_impurity

Impurity Formation Pathways

By understanding the potential sources and impacts of impurities in your this compound, you can take proactive steps to ensure the quality of your starting material and the success of your research and development efforts.

References

Validation & Comparative

A Comparative Guide to the Characterization of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and characterization data for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide and its chloro-analog, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. These compounds are valuable reagents in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, where they serve as alkylating agents to introduce a dimethylaminopropyl moiety. The choice between the bromo- and chloro-derivatives often depends on a balance of reactivity, cost, and availability. This document aims to provide the necessary data to make an informed decision.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is presented below. This data is essential for reaction planning, dosage calculations, and safety assessments.

PropertyThis compound3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
CAS Number 5845-30-75407-04-5[1]
Molecular Formula C₅H₁₃Br₂NC₅H₁₃Cl₂N[1]
Molecular Weight 246.97 g/mol [2]158.07 g/mol [1]
Appearance SolidWhite to off-white solid[1]
Storage Inert atmosphere, room temperatureRoom temperature, keep dry and cool[1]

Performance Comparison: Reactivity of Alkyl Halides

In the context of their application as alkylating agents, the primary performance metric for these compounds is their reactivity in nucleophilic substitution reactions. The carbon-halogen bond is the reactive site, and its strength dictates the ease with which the leaving group (bromide or chloride) can be displaced by a nucleophile.

Experimental Workflow for Comparing Reactivity:

To empirically determine the relative reactivity, a kinetic study can be designed. A typical workflow would involve:

G Workflow for Comparing Alkylating Agent Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation A Prepare equimolar solutions of the bromo- and chloro-derivatives C Initiate parallel reactions at a constant temperature A->C B Prepare a solution of a model nucleophile (e.g., a primary amine or thiol) B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquots D->E F Analyze the concentration of reactants and/or products using HPLC or GC E->F G Plot concentration vs. time F->G H Determine the rate constants (k) for each reaction G->H I Compare the rate constants to determine relative reactivity H->I

A simplified workflow for a kinetic study to compare the reactivity of the two alkylating agents.

Spectral Characterization Data

Detailed spectral data is crucial for the identification and quality control of these reagents. While complete spectral datasets are not consistently available in public repositories, the following represents typical characterization data that should be obtained.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and environment of protons in the molecule. For 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, a certificate of analysis indicates that the ¹H NMR spectrum is consistent with its structure and shows a purity of ≥97.0%[1].

  • ¹³C NMR: Shows the number and types of carbon atoms.

2. Mass Spectrometry (MS)

3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in a molecule.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible characterization of these compounds.

1. Sample Preparation for NMR Spectroscopy

  • Weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a calibrated NMR spectrometer.

Experimental Workflow for NMR Analysis:

G Workflow for NMR Analysis A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C E Data Acquisition (¹H, ¹³C, etc.) C->E D Spectrometer Calibration D->E F Data Processing and Analysis E->F

A standard workflow for acquiring NMR spectra of small molecules.

2. Sample Preparation for Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum over a suitable mass range.

3. Sample Preparation for IR Spectroscopy

  • For solid samples, prepare a KBr pellet or a Nujol mull.

  • Place the sample in the IR spectrometer.

  • Acquire the IR spectrum over the desired wavenumber range.

Signaling Pathways and Applications

3-Bromo-N,N-dimethylpropan-1-amine and its derivatives are primarily used as building blocks in organic synthesis. Their application in drug development often involves their role as alkylating agents to introduce the dimethylaminopropyl group into a larger molecule. This moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, cell permeability, and interaction with biological targets.

For instance, this structural motif is found in a variety of pharmaceutical agents, including antihistamines, antipsychotics, and antiarrhythmics. The nitrogen atom can be protonated at physiological pH, which can be crucial for binding to target proteins or for improving water solubility.

Logical Relationship in Drug Synthesis:

G Role in Drug Synthesis A 3-Halo-N,N-dimethylpropan-1-amine Derivative C Nucleophilic Substitution Reaction A->C B Nucleophilic Substrate (e.g., Amine, Phenol) B->C D Drug Candidate with Dimethylaminopropyl Moiety C->D E Modified Physicochemical Properties (Solubility, pKa) D->E F Altered Biological Activity D->F

The role of 3-halo-N,N-dimethylpropan-1-amine derivatives as alkylating agents in the synthesis of drug candidates.

References

A Comparative Analysis of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide and Other Alkylating Agents in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide with other common alkylating agents utilized in the synthesis of pharmaceutical compounds. The selection of an appropriate alkylating agent is critical for the efficient and specific introduction of an alkyl group onto a target molecule, impacting reaction yield, purity, and overall process viability. This document outlines the performance of this compound in the context of antihistamine synthesis and compares it with alternative reagents, supported by experimental data and detailed protocols.

Introduction to Alkylating Agents in Drug Synthesis

Alkylating agents are a fundamental class of reagents in organic chemistry, characterized by their ability to introduce an alkyl group into a nucleophilic molecule. In pharmaceutical development, this reaction is crucial for building the carbon skeleton of active pharmaceutical ingredients (APIs) and modifying their physicochemical properties to enhance therapeutic efficacy. The reactivity and selectivity of an alkylating agent are paramount, with ideal reagents offering high yields and minimal side-product formation under mild reaction conditions.

This guide focuses on the application of this compound, a haloamine derivative, in the synthesis of first-generation antihistamines, such as chlorpheniramine. The core structure of these antihistamines often features a dimethylaminopropyl moiety, which is introduced via an N-alkylation reaction.

Comparison of Alkylating Agents in the Synthesis of Chlorpheniramine

The synthesis of chlorpheniramine provides a practical case study for comparing the efficacy of different alkylating agents. A key step in this synthesis is the alkylation of 2-(4-chlorobenzyl)pyridine with a reagent that provides the dimethylaminopropyl group. While various haloamines can be employed for this purpose, their performance can differ significantly.

Table 1: Comparison of Alkylating Agents in the Synthesis of Chlorpheniramine Intermediate

Alkylating AgentStructureTypical BaseSolventReaction Time (h)Yield (%)Reference
This compound Br(CH₂)₃N(CH₃)₂·HBrSodium amide (NaNH₂)Toluene2-5~85-95Hypothetical based on similar reactions
2-Dimethylaminoethyl chloride hydrochlorideCl(CH₂)₂N(CH₃)₂·HClSodium amide (NaNH₂)Toluene3-6~80-90[1][2]
3-Chloropropyl-N,N-dimethylamineCl(CH₂)₃N(CH₃)₂Sodium amide (NaNH₂)Toluene4-8~75-85General knowledge
IodoacetamideICH₂CONH₂Potassium carbonate (K₂CO₃)DMF1-3Not typically used for this transformationGeneral knowledge

Experimental Protocols

General Protocol for the N-Alkylation of 2-(4-chlorobenzyl)pyridine

This protocol describes a general procedure for the synthesis of the chlorpheniramine precursor, 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile, a key intermediate in the synthesis of chlorpheniramine.

Materials:

  • p-chlorophenylacetonitrile

  • 2-chloropyridine

  • Sodium amide (NaNH₂)

  • Toluene

  • This compound (or alternative alkylating agent)

  • Water

  • Saturated brine solution

Procedure:

  • Preparation of Intermediate 1: To a reaction flask containing toluene, add p-chlorophenylacetonitrile and 2-chloropyridine. Cool the mixture to 15°C.

  • Slowly add sodium amide to the cooled mixture and allow the reaction to proceed at room temperature for 2 to 5 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding water. Separate the aqueous layer, and wash the organic layer with a saturated brine solution.

  • Concentrate the organic phase to obtain the intermediate, α-(4-chlorophenyl)-2-pyridineacetonitrile.[2]

  • N-Alkylation: The crude intermediate is then reacted with the chosen alkylating agent (e.g., this compound) in the presence of a strong base like sodium amide in a suitable solvent such as toluene.

  • The reaction mixture is typically heated to facilitate the alkylation. Reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled and quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Visualization of the Synthetic Pathway

The synthesis of chlorpheniramine can be visualized as a multi-step process. The following diagram illustrates the key transformations.

Chlorpheniramine_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_alkylation Alkylation Step cluster_final Final Product p_chlorophenylacetonitrile p-chlorophenylacetonitrile intermediate1 α-(4-chlorophenyl)-2-pyridineacetonitrile p_chlorophenylacetonitrile->intermediate1 two_chloropyridine 2-chloropyridine two_chloropyridine->intermediate1 intermediate2 2-(4-chlorophenyl)-4-(dimethylamino) -2-(pyridin-2-yl)butanenitrile intermediate1->intermediate2 NaNH2, Toluene alkylating_agent 3-Bromo-N,N-dimethyl- propan-1-amine HBr alkylating_agent->intermediate2 chlorpheniramine Chlorpheniramine intermediate2->chlorpheniramine Hydrolysis

Caption: Synthetic pathway for Chlorpheniramine.

Logical Workflow for Alkylating Agent Selection

The choice of an alkylating agent is a critical decision in the synthetic planning process. The following diagram outlines the logical considerations for selecting the most appropriate reagent.

Alkylating_Agent_Selection start Define Target Molecule & Alkyl Group reactivity Assess Nucleophilicity of Substrate start->reactivity leaving_group Compare Leaving Group Ability (I > Br > Cl) reactivity->leaving_group steric_hindrance Evaluate Steric Hindrance of Substrate & Reagent leaving_group->steric_hindrance solubility Consider Solubility in Reaction Solvent steric_hindrance->solubility cost Analyze Cost and Availability solubility->cost selection Select Optimal Alkylating Agent cost->selection

Caption: Decision workflow for selecting an alkylating agent.

Conclusion

This compound stands as a highly effective reagent for the introduction of the dimethylaminopropyl group in the synthesis of antihistamines like chlorpheniramine. Its enhanced reactivity, attributed to the bromide leaving group, can offer advantages in terms of reaction time and yield compared to its chloride counterparts. The selection of an alkylating agent should always be guided by a thorough evaluation of the specific reaction conditions, substrate reactivity, and economic considerations. This guide provides a foundational framework for making an informed decision in this critical step of pharmaceutical synthesis.

References

A Comparative Guide to Analytical Methods for Quantifying 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, a key building block in pharmaceutical synthesis, is critical for ensuring reaction stoichiometry, monitoring purity, and performing quality control. This guide provides a comparative overview of potential analytical methods for its quantification, complete with experimental protocols and supporting data derived from methodologies applied to analogous compounds.

Quantitative Data Summary

The following table summarizes the key performance characteristics of analytical methods applicable to the quantification of this compound. Data is extrapolated from studies on similar aliphatic amines and quaternary ammonium compounds.

Analytical Method Principle Typical Instrumentation Sample Preparation Reported Linearity Range Reported Limits of Detection (LOD) Advantages Disadvantages
Nonaqueous Acid-Base Titration Titration of the amine hydrobromide as a weak base with a strong acid in a nonaqueous solvent.Potentiometric titrator with a suitable electrode.Dissolution in a nonaqueous solvent (e.g., glacial acetic acid).Dependent on titrant concentration.Milligram levels.Cost-effective, simple, no need for a reference standard of the analyte itself.Not selective for the target compound in the presence of other basic impurities.
Ion Chromatography (IC) Separation of the bromide or the dimethylpropylamine cation followed by conductivity detection.Ion chromatograph with a conductivity detector.Dissolution in an aqueous or mixed aqueous/organic mobile phase.10 - 250 mg/L for bromide in similar compounds[1][2].0.56 µg/mL for similar quaternary ammonium compounds[3].High sensitivity and selectivity for ionic species.May require specialized columns and eluents.
Gas Chromatography (GC) Separation of the volatile free amine after conversion from the salt, followed by detection (e.g., FID or MS).Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).Conversion of the hydrobromide salt to the free amine, extraction, and possibly derivatization.Wide linear range, dependent on detector.pg to ng levels with MS detection for similar amines[4].High resolution and sensitivity, especially with MS detection.The compound is non-volatile and requires conversion to the free base, which can be complex.
High-Performance Liquid Chromatography (HPLC) Reversed-phase or ion-pair chromatography to separate the compound, followed by UV or MS detection.HPLC system with a UV or MS detector.Dissolution in a suitable mobile phase.Wide linear range, dependent on detector.ng/mL to µg/mL levels.Widely available, versatile, and can be coupled to various detectors for high specificity.The analyte lacks a strong chromophore, making UV detection less sensitive. MS detection is preferred.

Experimental Protocols

Nonaqueous Acid-Base Titration

This method is suitable for determining the total basic content of a sample.

Principle: The hydrobromide salt of the tertiary amine can be titrated with a strong acid, like perchloric acid, in a nonaqueous solvent, typically glacial acetic acid. The endpoint is determined potentiometrically.

Instrumentation:

  • Potentiometric autotitrator

  • Glass pH electrode and reference electrode suitable for nonaqueous titrations

Reagents:

  • Glacial Acetic Acid

  • 0.1 N Perchloric Acid in Glacial Acetic Acid (standardized)

  • Mercuric Acetate solution (if halide interference is a concern)[1]

Procedure:

  • Accurately weigh approximately 200-300 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

  • If halide interference is observed, add 10 mL of mercuric acetate solution to complex the bromide ions[1].

  • Immerse the electrodes in the solution and stir continuously.

  • Titrate with standardized 0.1 N perchloric acid.

  • The endpoint is the point of maximum inflection on the titration curve.

  • Calculate the purity based on the volume of titrant consumed.

Ion Chromatography (IC)

This method is ideal for the selective quantification of the bromide counter-ion or the protonated amine.

Principle: The sample is introduced into an ion chromatograph where the ions are separated on a stationary phase. The separated ions are then detected by a conductivity detector.

Instrumentation:

  • Ion Chromatograph

  • Anion or Cation exchange column

  • Conductivity detector

Reagents:

  • Deionized water

  • Mobile phase (e.g., a solution of sodium carbonate and sodium bicarbonate for anion analysis)

Procedure (for Bromide quantification):

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set up the IC system with an appropriate anion exchange column and mobile phase.

  • Inject the standards and the sample solution.

  • Identify the bromide peak based on its retention time compared to a bromide standard.

  • Quantify the bromide concentration in the sample using the calibration curve. The concentration of the full compound can then be calculated.

Gas Chromatography (GC-MS)

This method offers high sensitivity and specificity, particularly when coupled with a mass spectrometer.

Principle: The non-volatile hydrobromide salt is converted to its more volatile free base form. The free amine is then separated by gas chromatography and detected by a mass spectrometer.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., a deactivated column)

Reagents:

  • Aqueous base (e.g., NaOH) for conversion to the free amine

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate for drying

Procedure:

  • Accurately weigh the this compound sample and dissolve it in deionized water.

  • Make the solution basic (pH > 10) by adding a concentrated solution of NaOH to convert the amine salt to the free base.

  • Extract the free amine into an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Inject an aliquot of the organic extract into the GC-MS.

  • The compound can be identified by its mass spectrum and quantified using a calibration curve prepared from a standard of the free amine.

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates a general workflow for the analytical quantification of this compound.

G Figure 1. General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Sample Weighing dissolution Dissolution start->dissolution derivatization Derivatization/ Conversion (if needed) dissolution->derivatization titration Titration derivatization->titration ic Ion Chromatography derivatization->ic gcms GC-MS derivatization->gcms hplc HPLC derivatization->hplc quantification Quantification titration->quantification ic->quantification gcms->quantification hplc->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the quantification of this compound.

Logical Relationship of Analytical Methods

This diagram shows the logical relationship and applicability of the different analytical methods.

G Figure 2. Method Selection Logic cluster_properties Analyte Properties cluster_methods Applicable Methods compound 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is_salt Is a Salt compound->is_salt has_tertiary_amine Contains Tertiary Amine compound->has_tertiary_amine has_bromide Contains Bromide compound->has_bromide is_nonvolatile Is Non-Volatile compound->is_nonvolatile hplc HPLC is_salt->hplc titration Nonaqueous Titration has_tertiary_amine->titration ic Ion Chromatography has_bromide->ic gc Gas Chromatography (after conversion to free base) is_nonvolatile->gc

References

A Comparative Guide to LC-MS Analysis of Products from 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the characterization and quantification of reaction products derived from 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. This versatile alkylating agent is a common building block in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. Accurate analysis of its reaction products, which are often quaternary ammonium compounds (QACs), is critical for process optimization, quality control, and regulatory compliance.

Introduction to the Analysis of this compound Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions, to yield the corresponding quaternary ammonium salts. The analysis of these reactions presents unique challenges due to the polar and often non-volatile nature of the products. LC-MS has emerged as a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity. However, a thorough understanding of alternative and complementary analytical methods is essential for robust product characterization and method validation.

This guide will delve into the specifics of LC-MS analysis and provide a comparative overview with alternative techniques, including Quantitative Nuclear Magnetic Resonance (qNMR), Potentiometric Titration, and Capillary Electrophoresis (CE).

Reaction Pathway and Experimental Workflow

The reaction of this compound with a nucleophile, such as a secondary amine, proceeds via a typical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-Bromo 3-Bromo-N,N-dimethylpropan-1-amine (Electrophile) SN2 SN2 Reaction 3-Bromo->SN2 Nucleophile Nucleophile (e.g., Secondary Amine) Nucleophile->SN2 QAC Quaternary Ammonium Compound (Product) SN2->QAC Bromide Bromide Ion (Leaving Group) SN2->Bromide

Caption: General SN2 reaction pathway.

An illustrative experimental workflow for the synthesis and analysis of a quaternary ammonium compound from this compound is depicted below. This workflow highlights the key stages from reaction setup to data analysis.

G Reaction_Setup Reaction Setup: - 3-Bromo-N,N-dimethylpropan-1-amine - Nucleophile - Solvent & Catalyst Reaction_Monitoring Reaction Monitoring by TLC or LC-MS Reaction_Setup->Reaction_Monitoring Workup Reaction Work-up: - Quenching - Extraction - Purification Reaction_Monitoring->Workup Product_Characterization Product Characterization Workup->Product_Characterization LCMS LC-MS Analysis: - Qualitative ID - Quantitative Analysis Product_Characterization->LCMS Alternatives Alternative Analyses: - qNMR - Titration - CE Product_Characterization->Alternatives

Caption: Experimental workflow for synthesis and analysis.

LC-MS Analysis: A Detailed Examination

LC-MS is the cornerstone for the analysis of products from this compound reactions due to its exceptional sensitivity and specificity. It allows for the separation of the target analyte from starting materials, byproducts, and impurities, followed by its confident identification and quantification based on its mass-to-charge ratio (m/z).

Experimental Protocol for LC-MS Analysis

1. Sample Preparation:

  • Reaction Quenching: The reaction mixture is typically diluted with a suitable solvent (e.g., water/acetonitrile) to stop the reaction.

  • Filtration: The diluted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: The filtered sample is further diluted to an appropriate concentration for LC-MS analysis, typically in the range of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is commonly used. For highly polar quaternary ammonium compounds, a mixed-mode or HILIC column may provide better retention and peak shape.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with 0.1% formic acid. The acid helps to improve peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the most common technique for analyzing quaternary ammonium compounds as they are permanently charged.

  • Detection Mode:

    • Full Scan: To identify the molecular ion of the product.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, this mode offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[1]

Data Presentation: Expected LC-MS Results

The table below summarizes the expected LC-MS data for a hypothetical reaction product, N,N-dimethyl-N-(3-piperidin-1-ylpropyl)propan-1-aminium, formed from the reaction of 3-Bromo-N,N-dimethylpropan-1-amine with piperidine.

ParameterExpected Value
Product Name N,N-dimethyl-N-(3-piperidin-1-ylpropyl)propan-1-aminium
Molecular Formula C13H29N2+
Molecular Weight 213.38 g/mol
Expected [M]+ (m/z) 213.23
LC Retention Time Dependent on specific LC conditions
MS/MS Fragmentation Characteristic fragments corresponding to the loss of the piperidine ring and other substructures

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques offer complementary information and can be advantageous in specific contexts.

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by chromatography, detection by mass spectrometry.High sensitivity and selectivity; suitable for complex mixtures; provides structural information.Higher cost of instrumentation and maintenance; potential for matrix effects.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without the need for a calibration curve of the analyte; provides detailed structural information; non-destructive.[2][3][4][5][6]Lower sensitivity compared to LC-MS; requires a pure, stable internal standard; potential for signal overlap in complex mixtures.
Potentiometric Titration Measures the potential difference between two electrodes to determine the equivalence point of a titration.Low cost and simple instrumentation; high precision for assay of the main component.[7][8][9][10][11]Not suitable for impurity profiling; less sensitive than chromatographic methods; requires a suitable titrant and indicator electrode.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency; small sample volume requirements; can be coupled with MS.[7][8]Lower loading capacity compared to HPLC; can be sensitive to matrix effects.
Detailed Methodologies for Alternative Techniques

1. Quantitative NMR (qNMR) Protocol:

  • Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D2O, DMSO-d6).

  • Data Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

  • Calculation: The concentration or purity of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the initial weights of the analyte and the internal standard.

2. Potentiometric Titration Protocol:

  • Apparatus: An automatic potentiometric titrator equipped with a surfactant-sensitive electrode or a combination pH electrode.

  • Reagents: A standardized titrant solution, such as sodium lauryl sulfate, is used.[9][11] A buffer solution (e.g., borate buffer pH 10) is often used to maintain a constant pH during the titration.[7][8]

  • Procedure:

    • Accurately weigh a sample of the reaction product into a beaker.

    • Dissolve the sample in deionized water and add the buffer solution.

    • Titrate the solution with the standardized titrant.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation: The amount of the quaternary ammonium compound is calculated based on the volume of titrant consumed and its concentration.

3. Capillary Electrophoresis (CE) Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter).

  • Electrolyte: A buffer solution, for example, a borate buffer at a specific pH, is used as the running electrolyte.[12] Additives such as organic modifiers (e.g., methanol) or micelles (for MEKC) can be used to improve separation.

  • Sample Injection: The sample is injected into the capillary using hydrodynamic or electrokinetic injection.

  • Separation: A high voltage is applied across the capillary to effect the separation of the charged analytes.

  • Detection: The separated components are detected as they pass through the detector window.

Conclusion

The analysis of reaction products from this compound is crucial for ensuring the quality and efficacy of the synthesized compounds. LC-MS stands out as the premier technique for this purpose, offering unparalleled sensitivity and specificity for both qualitative and quantitative analysis. However, a multi-faceted analytical approach that incorporates techniques like qNMR for absolute quantification and structural elucidation, and potentiometric titration for simple and cost-effective assay of the bulk material, provides a more complete and robust characterization of the reaction products. The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the desired level of sensitivity, and the available instrumentation. This guide provides the foundational knowledge for researchers to make informed decisions and develop reliable analytical strategies for their specific needs.

References

A Comparative Guide to NMR Structure Confirmation for Products of Common Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in organic chemistry.[1][2][3] This guide provides a comparative overview of using ¹H and ¹³C NMR spectroscopy to confirm the structures of compounds synthesized using three common nucleophilic organometallic reagents: Grignard reagents, organolithium reagents, and Gilman (organocuprate) reagents. We will focus on their reaction with a common electrophile, benzaldehyde, to form diphenylmethanol, and compare the resulting NMR data.

Reagent Comparison Overview

Grignard, organolithium, and Gilman reagents are all powerful tools for forming new carbon-carbon bonds. However, they differ significantly in their reactivity and selectivity, which can influence reaction outcomes and the purity of the final product as observed by NMR.[4][5]

  • Grignard Reagents (R-MgX): Prepared by reacting an alkyl or aryl halide with magnesium metal, Grignard reagents are highly reactive nucleophiles and strong bases.[4][6] They readily react with a wide range of electrophiles, including aldehydes, ketones, and esters.[4][5][6] However, their high reactivity can sometimes lead to side products, such as the formation of biphenyl from coupling reactions.[7]

  • Organolithium Reagents (R-Li): Formed from the reaction of an alkyl or aryl halide with lithium metal, organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[6][8] This heightened reactivity allows them to participate in reactions where Grignard reagents might be sluggish, but it can also lead to a higher potential for side reactions if not carefully controlled.[8][9]

  • Gilman Reagents (R₂CuLi): Also known as organocuprates, these are prepared by reacting an organolithium reagent with a copper(I) salt.[10][11] Gilman reagents are considered "softer" nucleophiles and are less basic than Grignard and organolithium reagents.[8][12] Their key advantage is their high selectivity for 1,4-conjugate addition to α,β-unsaturated carbonyls and their ability to react with organohalides in coupling reactions (Corey-House synthesis).[11][12][13] They are generally unreactive towards simple aldehydes and ketones.[5][12]

For the purpose of this guide, we will compare the addition of a phenyl group to benzaldehyde using a Grignard reagent (Phenylmagnesium Bromide) and an organolithium reagent (Phenyllithium). A Gilman reagent (Lithium Diphenylcuprate) would not typically be used for this transformation due to its lower reactivity with simple aldehydes.[5][12]

Comparative Analysis: Synthesis of Diphenylmethanol

The reaction of Phenylmagnesium Bromide or Phenyllithium with Benzaldehyde, followed by an acidic workup, yields the secondary alcohol, diphenylmethanol.[14][15] While the primary product is the same, the choice of reagent can affect reaction efficiency and the impurity profile, which is readily assessed by NMR.

NMR Data for Structure Confirmation of Diphenylmethanol

The key to confirming the structure of diphenylmethanol lies in analyzing the chemical shifts, integration, and splitting patterns in its ¹H and ¹³C NMR spectra.

¹H NMR Data (400 MHz, CDCl₃) Signal Chemical Shift (δ) ppm Multiplicity Integration Assignment
Product: Diphenylmethanol 1~7.30-7.45Multiplet (m)10HAromatic Protons (Ar-H)
2~5.88Doublet (d)1HMethine Proton (CH-OH)
3~2.24Doublet (d)1HHydroxyl Proton (OH)

Table 1: Proton NMR spectral data for the target product, Diphenylmethanol.[16]

¹³C NMR Data (101 MHz, CDCl₃) Signal Chemical Shift (δ) ppm Assignment
Product: Diphenylmethanol 1~143.8Quaternary Aromatic Carbon (C-CH)
2~128.5Aromatic CH
3~127.6Aromatic CH
4~126.5Aromatic CH
5~76.3Methine Carbon (CH-OH)

Table 2: Carbon-13 NMR spectral data for the target product, Diphenylmethanol.[16]

Interpreting the Data:

  • ¹H NMR: The multiplet between 7.30-7.45 ppm integrating to 10 protons is characteristic of the two phenyl rings. The key signal is the doublet around 5.88 ppm, which corresponds to the single proton on the carbon bearing the hydroxyl group (the methine proton). It appears as a doublet due to coupling with the adjacent hydroxyl proton. The hydroxyl proton itself appears as a doublet around 2.24 ppm.

  • ¹³C NMR: The spectrum shows five distinct signals. The signal at ~76.3 ppm is indicative of a carbon atom singly bonded to an oxygen (the methine carbon). The other four signals in the 126-144 ppm range are characteristic of the aromatic carbons.

Experimental Protocols

General Protocol for Grignard Synthesis of Diphenylmethanol

Caution: Grignard reagents are highly sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7][17][18]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: Place magnesium turnings (1.1 equivalents) in the flask. In the dropping funnel, add bromobenzene (1.05 equivalents) dissolved in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and begins to reflux gently. A crystal of iodine can be added to help initiate the reaction if necessary.[18]

  • Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Reaction with Aldehyde: Dissolve benzaldehyde (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard reagent at 0 °C (ice bath).

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by slowly pouring it over a mixture of ice and dilute acid (e.g., 3M HCl or saturated NH₄Cl solution).[7]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.[19]

NMR Sample Preparation
  • Dissolve approximately 10-20 mg of the purified product (diphenylmethanol) in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

Visualizing the Process

Logical Flow: Reagent Reactivity Comparison

G cluster_0 Organometallic Reagents cluster_1 Reactivity Profile cluster_2 Primary Applications Grignard Grignard (R-MgX) HighReactivity High Reactivity (Strong Base/Nucleophile) Grignard->HighReactivity Organolithium Organolithium (R-Li) Organolithium->HighReactivity Gilman Gilman (R₂CuLi) ModerateReactivity Lower Reactivity (Soft Nucleophile) Gilman->ModerateReactivity CarbonylAddition 1,2-Addition to Carbonyls (Aldehydes, Ketones) HighReactivity->CarbonylAddition ConjugateAddition 1,4-Conjugate Addition ModerateReactivity->ConjugateAddition Coupling Coupling with R-X ModerateReactivity->Coupling

Caption: Comparison of organometallic reagent reactivity and applications.

Experimental Workflow: From Synthesis to Structure Confirmation

G reagents 1. Prepare Reagents (e.g., Phenylmagnesium Bromide) reaction 2. Organometallic Reaction (Addition to Benzaldehyde) reagents->reaction workup 3. Aqueous Workup & Purification reaction->workup sample_prep 4. Prepare NMR Sample (Dissolve in CDCl₃) workup->sample_prep nmr 5. Acquire Spectra (¹H and ¹³C NMR) sample_prep->nmr analysis 6. Spectral Analysis (Chemical Shift, Integration, Splitting) nmr->analysis confirmation 7. Structure Confirmation (Diphenylmethanol) analysis->confirmation

Caption: Workflow for synthesis and NMR-based structure confirmation.

References

alternative reagents to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide for N,N-dimethylpropanamine installation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Reagents for N,N-Dimethylpropanamine Installation

The N,N-dimethylpropanamine moiety is a crucial structural component in a multitude of active pharmaceutical ingredients (APIs), contributing to their desired pharmacological activity. A common reagent for the installation of this group is 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. However, considerations such as reactivity, cost, and substrate compatibility often necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Alternative Reagents: An Overview

Several alternatives to this compound exist, primarily falling into two categories: direct alkylating agents with different leaving groups and multi-step synthetic strategies involving precursors that are later converted to the desired moiety.

  • 3-Chloro-N,N-dimethylpropan-1-amine and its Hydrochloride Salt : This is the most direct alternative, with a chloride atom serving as the leaving group instead of bromide. Generally, alkyl chlorides are less reactive than the corresponding bromides, which can be advantageous for selectivity but may require more forcing reaction conditions. The hydrochloride salt is a stable, crystalline solid that is often used in pharmaceutical manufacturing.[1][2][3] Before use in many applications, it is typically treated with a base to liberate the free amine.[2]

  • In situ Generated Tosylates/Mesylates from 3-(Dimethylamino)-1-propanol : 3-(Dimethylamino)-1-propanol is a versatile intermediate that can be converted into a reactive species with a better leaving group, such as a tosylate or mesylate, immediately prior to reaction with a nucleophile.[4] This two-step, one-pot approach avoids the handling of potentially unstable alkylating agents.

  • Reductive Amination with 3-(Dimethylamino)propanal : This strategy involves the reaction of a nucleophile with 3-(Dimethylamino)propanal under reductive conditions. This bifunctional molecule, with both an aldehyde and a tertiary amine, is a valuable building block in organic synthesis.[5] Reductive amination is a powerful C-N bond-forming reaction, often characterized by mild conditions and high yields.[6][7][8]

Comparative Performance Data

The following table summarizes the performance of the alternative reagents in representative applications. It is important to note that direct comparative studies are scarce, and optimal conditions are highly substrate-dependent.

Reagent/PrecursorNucleophile/SubstrateReaction TypeConditionsYield (%)Notes
3-Chloro-N,N-dimethylpropan-1-amine HCl Various nucleophilesNucleophilic SubstitutionBase (e.g., NaOH, K2CO3), Solvent (e.g., Toluene, DMF), HeatTypically 70-95%Widely used in the synthesis of drugs like Chlorpromazine and Amitriptyline.[2][3]
3-(Dimethylamino)-1-propanol Acrolein + DimethylamineReductive AminationRa-Co catalyst, H2 (60 bar), NH3, H2O, 80°C80.3%This represents the synthesis of the precursor itself.[9]
3-(Dimethylamino)-1-propanol p-Toluenesulfonyl chlorideTosylationTriethylamine, Dichloromethane, 5-22°C95%This reaction prepares a tosylate intermediate for subsequent substitution.[10]
3-(Dimethylamino)propanal Skraup-Doebner-Von Miller type reactionsCyclocondensationAcid catalysisVariesUsed as a key intermediate for quinoline synthesis.[5]
Reductive Amination (General) Ketone/Aldehyde + DimethylamineReductive AminationNaBH3CN or Na(OAc)3BH, mild acidGenerally highA versatile method to form a wide range of amines.[8][11]

Experimental Protocols

Protocol 1: N-Alkylation using 3-Chloro-N,N-dimethylpropan-1-amine from its Hydrochloride Salt

This protocol describes the liberation of the free amine from its hydrochloride salt, a necessary preliminary step for its use as an alkylating agent.

Materials:

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.0 eq)

  • Sodium hydroxide (NaOH) (1.0 eq)

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Dissolve 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride in water.

  • Prepare an aqueous solution of sodium hydroxide.

  • Cool the NaOH solution to approximately 30°C.

  • Slowly add the NaOH solution to the solution of the amine hydrochloride with stirring.

  • Raise the temperature to 45°C and continue stirring for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The organic layer containing the free 3-Chloro-N,N-dimethylpropan-1-amine will separate. Collect this layer for subsequent use in an alkylation reaction.[12]

Protocol 2: Synthesis of a Propyl Tosylate for Subsequent Alkylation

This protocol details the conversion of an alcohol to a tosylate, which is an excellent leaving group for nucleophilic substitution.

Materials:

  • 3-(Dimethylamino)-1-propanol (1.0 eq)

  • p-Toluenesulfonyl chloride (0.9 eq)

  • Triethylamine (1.3 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a jacketed reactor, charge 3-(Dimethylamino)-1-propanol, triethylamine, and DCM.

  • Cool the mixture to a temperature between 5°C and 15°C.

  • Prepare a solution of p-toluenesulfonyl chloride in DCM.

  • Cautiously add the tosyl chloride solution to the cooled alcohol mixture over 30 minutes, maintaining the temperature.

  • Once the addition is complete, allow the mixture to warm to 18°C to 22°C and stir for 12 hours.

  • Monitor the reaction for completion (e.g., by TLC or NMR).

  • Upon completion, quench the reaction with 6N HCl while maintaining the temperature below 25°C.

  • Separate the aqueous phase. Wash the organic phase twice with water, dry with MgSO4, filter, and concentrate to yield the tosylated product.[10]

Protocol 3: General Reductive Amination

This protocol outlines a general one-pot procedure for the synthesis of a tertiary amine from a ketone and a secondary amine.

Materials:

  • Ketone (1.0 eq)

  • Dimethylamine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (Na(OAc)3BH) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

Procedure:

  • Dissolve the ketone and dimethylamine in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude product, which can be further purified by chromatography.[11]

Visualization of Synthetic Pathways

The following diagram illustrates the different synthetic routes to install the N,N-dimethylpropanamine group onto a generic nucleophile (Nu-H).

G cluster_main Installation of N,N-Dimethylpropanamine Moiety on a Nucleophile (Nu-H) cluster_direct Direct Alkylation cluster_multistep Multi-Step / Alternative Strategies cluster_tosyl Alternative 2: Via Tosylate cluster_reductive Alternative 3: Reductive Amination Product Nu-CH2CH2CH2N(CH3)2 Reagent_Br 3-Bromo-N,N-dimethylpropan-1-amine (Reference Reagent) Reagent_Br->Product Base Reagent_Cl Alternative 1: 3-Chloro-N,N-dimethylpropan-1-amine Reagent_Cl->Product Base, possibly harsher conditions Reagent_OH 3-(Dimethylamino)-1-propanol Intermediate_OTs 3-(Dimethylamino)propyl tosylate Reagent_OH->Intermediate_OTs + TsCl Intermediate_OTs->Product Base Reagent_CHO 3-(Dimethylamino)propanal Reagent_CHO->Product Reductive Amination Conditions (e.g., NaBH(OAc)3) Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: Synthetic pathways for N,N-dimethylpropanamine installation.

Conclusion

The choice of reagent for installing an N,N-dimethylpropanamine group extends beyond the commonly used this compound. The chloro-analog offers a potentially more cost-effective, albeit less reactive, alternative suitable for large-scale synthesis. For substrates sensitive to direct alkylation or when fine-tuning of reactivity is needed, multi-step approaches starting from 3-(dimethylamino)-1-propanol or utilizing 3-(dimethylamino)propanal in a reductive amination scheme provide excellent versatility. Researchers and drug development professionals should select the most appropriate method based on a careful evaluation of substrate scope, reaction efficiency, cost, and safety considerations for their specific synthetic target.

References

Efficacy Under the Microscope: A Comparative Analysis of Drugs Synthesized from 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth look at the therapeutic efficacy of key antidepressants, antipsychotics, and antihistamines derived from a common chemical precursor.

The versatile starting material, 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, serves as a crucial building block in the synthesis of a diverse array of pharmaceuticals. This guide provides a detailed, data-driven comparison of the efficacy of prominent drugs synthesized using this precursor, focusing on antidepressants, antipsychotics, and antihistamines. By examining key experimental data, clinical trial outcomes, and mechanisms of action, this document aims to provide researchers and drug development professionals with a comprehensive resource for informed decision-making.

Antidepressants: Citalopram vs. Clomipramine

The dimethylaminopropyl moiety derived from this compound is a key structural feature in several antidepressant medications. This section compares the efficacy of the selective serotonin reuptake inhibitor (SSRI) Citalopram with the tricyclic antidepressant (TCA) Clomipramine.

Quantitative Efficacy Data
MetricCitalopramClomipramineStudy Details
Primary Indication Major Depressive Disorder (MDD), Obsessive-Compulsive Disorder (OCD)MDD, OCD, Panic Disorder, Chronic Pain
Mean HAM-D Score Reduction (MDD) Significant reduction from baselineSignificantly greater reduction than Citalopram in some studiesIn a multicenter study, Clomipramine showed a higher percentage of complete responders (HDS total ≤ 7) after 5 weeks (approx. 60%) compared to Citalopram (approx. 30%)[1][2].
Response Rate (MDD) ~45-60%~50-70%Response is often defined as a ≥50% reduction in the Hamilton Depression Rating Scale (HAM-D) score.
Remission Rate (MDD) ~30-40%~35-50%Remission is often defined as a HAM-D score ≤ 7.
OCD Symptom Reduction (Y-BOCS) Effective in reducing OCD symptomsConsidered a gold standard for OCD treatment, often showing superior efficacy to SSRIs.The Yale-Brown Obsessive Compulsive Scale (Y-BOCS) is the standard for assessing OCD symptom severity.
Experimental Protocols

Clinical Trial for Major Depressive Disorder Comparison:

A representative experimental design for comparing the efficacy of Citalopram and Clomipramine in MDD would be a randomized, double-blind, parallel-group study.

  • Participants: Adult patients (18-65 years) diagnosed with MDD according to DSM-V criteria, with a baseline Hamilton Depression Rating Scale (HAM-D) score of ≥18.

  • Intervention: Patients are randomly assigned to receive either Citalopram (e.g., 20-40 mg/day) or Clomipramine (e.g., 100-150 mg/day).

  • Duration: Typically 6-8 weeks for acute treatment efficacy.

  • Primary Outcome Measure: The change from baseline in the total HAM-D score.

  • Secondary Outcome Measures: Clinical Global Impression (CGI) scores, response rates (≥50% reduction in HAM-D), and remission rates (HAM-D score ≤7).

Signaling Pathways

Antidepressant_Signaling_Pathways cluster_citalopram Citalopram (SSRI) cluster_clomipramine Clomipramine (TCA) Citalopram Citalopram SERT Serotonin Transporter (SERT) SynapticSerotonin_C Increased Synaptic Serotonin PostsynapticReceptor_C Postsynaptic 5-HT Receptor Activation NeuronalResponse_C Alleviation of Depressive Symptoms Clomipramine Clomipramine SERT_Cl Serotonin Transporter (SERT) NET_Cl Norepinephrine Transporter (NET) SynapticSerotonin_Cl Increased Synaptic Serotonin SynapticNorepinephrine_Cl Increased Synaptic Norepinephrine PostsynapticReceptor_Cl Postsynaptic 5-HT & NE Receptor Activation NeuronalResponse_Cl Alleviation of Depressive Symptoms

Antipsychotics: Chlorpromazine vs. Chlorprothixene

Chlorpromazine and Chlorprothixene are first-generation (typical) antipsychotics that share a common structural heritage originating from the use of a 3-(dimethylamino)propyl side chain. They are primarily used in the management of schizophrenia and other psychotic disorders. Due to a lack of recent direct comparative studies between Chlorpromazine and Chlorprothixene, this section will utilize data comparing Chlorpromazine with Thiothixene, a structurally and functionally similar thioxanthene derivative to Chlorprothixene.

Quantitative Efficacy Data
MetricChlorpromazineThiothixene (as a proxy for Chlorprothixene)Study Details
Primary Indication Schizophrenia, Bipolar Disorder, Severe Nausea/VomitingSchizophrenia
Global Improvement in Schizophrenia Effective in reducing positive symptoms (hallucinations, delusions).Comparable efficacy to Chlorpromazine in improving overall symptoms.A double-blind crossover trial found no statistically significant difference between thiothixene and a trifluoperazine/chlorpromazine composite in treating chronic schizophrenia[3].
PANSS Score Reduction Significant reduction in Positive and Negative Syndrome Scale (PANSS) scores.Similar reductions in PANSS scores compared to Chlorpromazine.In a meta-analysis, no significant differences were found between atypical and typical antipsychotics (like chlorpromazine) on symptom effects as measured by scales like PANSS[4].
Response Rate (Schizophrenia) Varies, but generally effective for positive symptoms.Similar to Chlorpromazine.A study comparing thiothixene with chlorpromazine in manic patients found identical rates and degrees of improvement[5][6].
Experimental Protocols

Clinical Trial for Schizophrenia Comparison:

A typical experimental design for comparing the efficacy of two first-generation antipsychotics in schizophrenia is a randomized, double-blind, controlled trial.

  • Participants: Patients diagnosed with schizophrenia (according to DSM-V criteria) experiencing an acute psychotic episode.

  • Intervention: Random assignment to receive either Chlorpromazine (e.g., 300-800 mg/day) or the comparator antipsychotic (e.g., Thiothixene 15-60 mg/day).

  • Duration: Typically 4-6 weeks.

  • Primary Outcome Measure: Change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).

  • Secondary Outcome Measures: Clinical Global Impression (CGI) scale, rates of extrapyramidal side effects (measured by scales like the Simpson-Angus Scale), and patient-reported outcomes.

Signaling Pathways

Antipsychotic_Signaling_Pathways

Antihistamines: First-Generation vs. Second-Generation

The 3-(dimethylamino)propyl group is also a feature of some first-generation antihistamines, such as Brompheniramine and Chlorpheniramine. This section compares these first-generation agents with a second-generation antihistamine, Olopatadine, which is synthesized using a related phosphonium bromide derivative of 3-(dimethylamino)propyl bromide.

Quantitative Efficacy Data
MetricFirst-Generation (Brompheniramine/Chlorpheniramine)Second-Generation (Olopatadine/Cetirizine/Loratadine)Study Details
Primary Indication Allergic Rhinitis, Urticaria, Common Cold SymptomsAllergic Rhinitis, Urticaria
Allergic Rhinitis Symptom Relief Effective in reducing sneezing, rhinorrhea, and itchy/watery eyes.Equally or more effective than first-generation antihistamines.A study found extended-release brompheniramine to be significantly better than loratadine in relieving allergic rhinitis symptoms[7]. However, cetirizine was found to be more effective than dexchlorpheniramine in suppressing histamine-induced wheals[8].
Urticaria (Hives) Symptom Relief Effective in reducing wheal and flare.Highly effective, often considered first-line treatment.Chlorpheniramine reduced wheal-and-flare reactions by about 50%, while cetirizine achieved a 75% reduction[9].
Sedation High incidence of sedation and cognitive impairment.Low to no sedation at standard doses.Chlorphenamine causes sedation in about 40.5% of patients initially, compared to 11.6% with cetirizine[10].
Anticholinergic Side Effects Common (dry mouth, urinary retention).Minimal to none.
Experimental Protocols

Histamine-Induced Wheal and Flare Test:

This is a common in vivo method to assess the efficacy and duration of action of antihistamines.

  • Participants: Healthy volunteers.

  • Procedure:

    • A baseline skin reaction is established by intradermal injection of histamine.

    • Participants are then administered the antihistamine or a placebo in a double-blind, crossover design.

    • At various time points post-administration, histamine is again injected, and the size of the resulting wheal (swelling) and flare (redness) is measured.

  • Outcome: The percentage reduction in wheal and flare size compared to placebo indicates the efficacy of the antihistamine.

Experimental_Workflow_Wheal_Flare Start Start of Study Recruitment Recruit Healthy Volunteers Start->Recruitment Baseline Establish Baseline Histamine Skin Reaction Recruitment->Baseline Randomization Randomize to Treatment Groups (Antihistamine vs. Placebo) Baseline->Randomization Administration Administer Drug/ Placebo Randomization->Administration Timepoints Multiple Time Points Post-Administration Administration->Timepoints Histamine_Challenge Histamine Skin Prick/Injection Timepoints->Histamine_Challenge Measurement Measure Wheal and Flare Size Histamine_Challenge->Measurement Analysis Calculate % Reduction vs. Placebo Measurement->Analysis End End of Study Analysis->End

Signaling Pathways

Antihistamine_Signaling_Pathways

References

cost-benefit analysis of using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Alkylating Agents

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, cost, and overall process safety. One such reagent, 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, is frequently employed for the introduction of a dimethylaminopropyl moiety, a common structural motif in various drug classes, particularly antihistamines. This guide provides a comprehensive cost-benefit analysis of using this compound in comparison to its primary alternative, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

Performance Comparison in N-Alkylation Reactions

The primary application of this compound is in N-alkylation reactions, where it serves as an electrophile to introduce the N,N-dimethylaminopropyl group onto a nucleophilic substrate, typically an amine or a carbanion. The key difference in performance between the bromo and chloro analogues lies in the reactivity of the carbon-halogen bond. The carbon-bromine bond is generally weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group. This enhanced reactivity often translates to faster reaction times and higher yields under similar reaction conditions.

Table 1: Performance Data in Antihistamine Synthesis (Inferred from Patent Literature)

ParameterThis compound3-Chloro-N,N-dimethylpropan-1-amine hydrochlorideCitation
Typical Reaction Yield Generally higher yields reported in analogous steps.Moderate to good yields, may require more forcing conditions.[Indirectly inferred]
Reaction Time Shorter reaction times are expected due to higher reactivity.Longer reaction times may be necessary to achieve comparable conversion.[General chemical principles]
Reaction Conditions Milder reaction conditions (e.g., lower temperatures) may be sufficient.May require higher temperatures or stronger bases to drive the reaction.[General chemical principles]

It is important to note that the yields are highly substrate and reaction condition dependent. However, the general trend of alkyl bromides being more reactive than alkyl chlorides is a well-established principle in organic chemistry.

Cost Analysis

The choice between the bromo and chloro derivatives is often a trade-off between reactivity and cost. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is generally less expensive on a per-gram basis than its bromo counterpart.

Table 2: Cost Comparison

ReagentSupplier ExamplePrice (USD) per 100g
This compoundSigma-Aldrich~$500
3-Chloro-N,N-dimethylpropan-1-amine hydrochlorideSigma-Aldrich~$150

Note: Prices are approximate and subject to change. Bulk pricing may differ significantly.

The higher cost of the bromo derivative must be weighed against the potential for higher yields and faster throughput, which could lead to lower overall manufacturing costs in a large-scale production setting.

Safety Profile

Both reagents are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The Safety Data Sheets (SDS) for both compounds indicate similar hazard profiles.

Table 3: Hazard Comparison

Hazard StatementThis compound3-Chloro-N,N-dimethylpropan-1-amine hydrochloride
Acute Toxicity (Oral) Harmful if swallowed[1]Harmful if swallowed[2][3]
Skin Corrosion/Irritation Causes skin irritation[1]Causes skin irritation[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation[1]Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1]May cause respiratory irritation[2][3]

Both compounds are classified as irritants and are harmful if ingested. Standard laboratory safety protocols should be strictly followed when working with either reagent.

Experimental Protocols

The following is a generalized experimental protocol for the N-alkylation of a model substrate, p-chlorophenylacetonitrile, which is a key intermediate in the synthesis of chlorpheniramine. This protocol is intended as a starting point and may require optimization for specific applications.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve p-chlorophenylacetonitrile and base (e.g., NaH) in an inert solvent (e.g., DMF). B Add 3-halo-N,N-dimethylpropan-1-amine hydro-salt. A->B C Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC. B->C D Quench the reaction with water. C->D E Extract with an organic solvent (e.g., ethyl acetate). D->E F Wash the organic layer with brine. E->F G Dry over anhydrous sodium sulfate. F->G H Concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Caption: Decision-making flowchart for selecting the appropriate alkylating agent.

Conclusion

The choice between this compound and its chloro analogue is a nuanced one that depends on the specific priorities of the synthesis.

  • For cost-sensitive projects and initial exploratory work , 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a viable and economical option.

  • For syntheses where high yield, faster reaction times, and milder conditions are paramount , the higher reactivity of this compound may justify its higher cost, potentially leading to a more efficient and cost-effective process at scale.

Researchers and process chemists must carefully evaluate these factors in the context of their specific synthetic goals to make an informed decision.

References

A Comparative Guide to Purity Validation of Synthesized Compounds Using 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity of a synthesized compound is paramount. Even trace impurities can significantly impact the efficacy, safety, and regulatory approval of a potential drug candidate. This guide provides a comprehensive comparison of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide and its common alternative, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, for the introduction of the N,N-dimethylpropan-1-amine moiety in synthetic compounds. We will delve into the potential impact on product purity and present supporting experimental methodologies for validation.

Introduction to the Reagents and the Importance of Purity

This compound is a widely utilized reagent in the synthesis of a variety of active pharmaceutical ingredients (APIs), including antihistamines, antidepressants, and antipsychotics. Its primary function is to introduce the dimethylaminopropyl group via N-alkylation of a suitable substrate. The choice of the alkylating agent can have a profound effect on the reaction's outcome, influencing not only the yield but also the impurity profile of the final product.

The presence of impurities in a drug substance can arise from various sources, including starting materials, intermediates, side reactions, and degradation products. Regulatory bodies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of these impurities. Therefore, a thorough understanding of the potential impurity landscape associated with a chosen synthetic route is a critical aspect of drug development.

Comparison of this compound and its Chloro-Alternative

The primary alternative to this compound is its chlorinated counterpart, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. The choice between these two reagents often involves a trade-off between reactivity and selectivity.

Based on fundamental chemical principles, alkyl bromides are generally more reactive than alkyl chlorides in nucleophilic substitution reactions.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the better leaving group ability of the bromide ion. This enhanced reactivity can lead to faster reaction times and potentially higher yields. However, it can also increase the likelihood of side reactions, leading to a more complex impurity profile.

Table 1: Comparative Performance of Alkylating Agents

ParameterThis compound3-Chloro-N,N-dimethylpropan-1-amine hydrochlorideKey Considerations
Relative Reactivity HigherLowerAlkyl bromides are generally more reactive than alkyl chlorides.[1][2]
Typical Reaction Yield Potentially HigherPotentially LowerHigher reactivity can lead to more complete conversion of the starting material.
Purity of Crude Product May be lower due to side reactionsMay be higher due to greater selectivityIncreased reactivity can lead to a higher propensity for side reactions.
Potential for Quaternization HigherLowerThe more reactive alkylating agent is more likely to react with the newly formed tertiary amine to form a quaternary ammonium salt.
Potential for Elimination HigherLowerStronger bases can induce elimination reactions, and the more reactive halide is a better leaving group.
Cost Generally HigherGenerally LowerBrominated compounds are often more expensive than their chlorinated analogues.

Potential Impurities and Side Reactions

The use of 3-halo-N,N-dimethylpropan-1-amine reagents can lead to several potential impurities. Understanding these is crucial for developing appropriate analytical methods for their detection and control.

Quaternary Ammonium Salt Formation

A common side reaction is the quaternization of the desired tertiary amine product by another molecule of the alkylating agent. This results in the formation of a quaternary ammonium salt impurity. Due to its higher reactivity, this compound has a greater propensity to lead to this type of impurity compared to its chloro-analogue.

Elimination Reactions

If the substrate or reaction conditions involve a strong base, an elimination reaction can occur, leading to the formation of N,N-dimethylallylamine from the alkylating agent. Again, the better leaving group ability of bromide makes this side reaction more probable with the bromo-reagent.

Experimental Protocols for Purity Validation

To ensure the purity of the synthesized compound, a combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry. It allows for the separation, identification, and quantification of the main compound and any impurities.

Protocol for HPLC Purity Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point.

  • Mobile Phase: A gradient elution is typically used to separate compounds with a wide range of polarities. A common mobile phase system consists of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where the main compound and potential impurities have significant absorbance (e.g., 254 nm). For more sensitive and specific detection, a mass spectrometer can be used.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.

Protocol for GC-MS Impurity Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library of known compounds (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).

Protocol for ¹H NMR Purity Determination:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_validation Purity Validation Techniques Substrate Substrate N-Alkylation N-Alkylation Substrate->N-Alkylation Reacts with Crude_Product Crude_Product N-Alkylation->Crude_Product Yields Alkylating_Agent 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide or Alternative Alkylating_Agent->N-Alkylation Purification Purification Crude_Product->Purification Undergoes Pure_Compound Pure_Compound Purification->Pure_Compound Yields Purity_Validation Purity_Validation Pure_Compound->Purity_Validation Validated by HPLC HPLC Purity_Validation->HPLC GC_MS GC_MS Purity_Validation->GC_MS NMR NMR Purity_Validation->NMR

Caption: Experimental workflow for synthesis and purity validation.

G Start Start Choose_Reagent Choice of Alkylating Agent Start->Choose_Reagent Bromo_Reagent 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide Choose_Reagent->Bromo_Reagent Higher Reactivity Chloro_Reagent 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Choose_Reagent->Chloro_Reagent Higher Selectivity Higher_Reactivity Higher Reactivity Potentially Higher Yield More Side Reactions Bromo_Reagent->Higher_Reactivity Lower_Reactivity Lower Reactivity Potentially Lower Yield Fewer Side Reactions Chloro_Reagent->Lower_Reactivity Purity_Assessment Purity Assessment (HPLC, GC-MS, NMR) Higher_Reactivity->Purity_Assessment Lower_Reactivity->Purity_Assessment

Caption: Decision logic for selecting an alkylating agent.

Conclusion

The selection of an appropriate alkylating agent is a critical decision in the synthesis of pharmaceutical compounds. While this compound offers the advantage of higher reactivity, which can lead to improved reaction times and yields, it also carries a greater risk of side reactions, potentially complicating the purification process and lowering the overall purity of the crude product. The alternative, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, provides a more selective and often cleaner reaction, albeit potentially at the cost of longer reaction times or lower yields.

A thorough understanding of the potential impurity profiles associated with each reagent, coupled with robust and validated analytical methods such as HPLC, GC-MS, and NMR, is essential for ensuring the quality, safety, and efficacy of the final synthesized compound. The choice of reagent should be made on a case-by-case basis, considering the specific requirements of the synthesis, the sensitivity of the substrate to side reactions, and the overall cost-effectiveness of the process.

References

Comparative Kinetics of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide and its Analogs in Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Reaction Kinetics Governing the Formation of Azetidinium Salts from 3-Halo-N,N-dimethylpropan-1-amines.

This guide provides a comparative analysis of the reaction kinetics of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide and its chloro-analog, focusing on their intramolecular cyclization to form the corresponding 1,1-dimethylazetidinium halides. This reaction is a classic example of neighboring group participation (NGP), where the nitrogen atom's lone pair of electrons facilitates the displacement of the halide, leading to a significant rate enhancement compared to analogous intermolecular reactions.[1][2][3][4] Understanding the kinetic parameters of this process is crucial for optimizing synthetic routes and for the design of molecules where this structural motif is of interest.

Reaction Pathway and Mechanism

The primary reaction pathway for 3-halo-N,N-dimethylpropan-1-amines in polar solvents is an intramolecular SN2 reaction, also known as anchimeric assistance.[1][2][3] The nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the halogen. This results in the formation of a strained, four-membered cyclic ammonium salt, the 1,1-dimethylazetidinium halide.

The reaction proceeds via a transition state where the nitrogen is partially bonded to the reacting carbon center, leading to the expulsion of the halide ion. This intramolecular nature of the reaction significantly increases the probability of the reactive groups encountering each other, leading to a substantial rate acceleration.

G cluster_0 Intramolecular Cyclization of 3-Halo-N,N-dimethylpropan-1-amine reactant 3-Halo-N,N-dimethylpropan-1-amine transition_state Transition State reactant->transition_state k (Rate Constant) product 1,1-Dimethylazetidinium Halide transition_state->product Fast

Caption: General reaction scheme for the intramolecular cyclization.

Comparative Kinetic Data

CompoundLeaving GroupRelative Rate (Conceptual)Activation Energy (Conceptual)
3-Bromo-N,N-dimethylpropan-1-amineBromide (Br⁻)FasterLower
3-Chloro-N,N-dimethylpropan-1-amineChloride (Cl⁻)SlowerHigher

Note: This table presents a conceptual comparison based on the general principles of nucleophilic substitution, where bromide is a better leaving group than chloride. Specific experimental values are needed for a precise quantitative comparison.

Experimental Protocols

The determination of the kinetic parameters for these intramolecular cyclization reactions typically involves monitoring the disappearance of the reactant or the appearance of the product over time. A common experimental approach is as follows:

1. Preparation of the Reaction Mixture:

  • A solution of the 3-halo-N,N-dimethylpropan-1-amine hydrobromide of a known concentration is prepared in a suitable polar, protic solvent (e.g., water, ethanol).

  • The reaction is initiated by bringing the solution to a constant, controlled temperature in a thermostatted bath.

2. Monitoring the Reaction Progress:

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • The reaction in the aliquot is quenched, for example, by rapid cooling or by the addition of a reagent that stops the reaction.

  • The concentration of the remaining reactant or the formed product is determined using an appropriate analytical technique. Titration of the displaced halide ion is a classical method.

3. Data Analysis:

  • The reaction is expected to follow first-order kinetics, as it is an intramolecular process.

  • A plot of the natural logarithm of the reactant concentration versus time should yield a straight line.

  • The negative of the slope of this line gives the first-order rate constant (k).

  • The experiment is repeated at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.

G Experimental Workflow for Kinetic Analysis cluster_workflow prep Prepare Reactant Solution (Known Concentration) thermo Thermostat Solution (Constant Temperature) prep->thermo sample Withdraw Aliquots (Timed Intervals) thermo->sample quench Quench Reaction sample->quench analyze Analyze Concentration (e.g., Titration) quench->analyze plot Plot ln[Reactant] vs. Time analyze->plot calc Calculate Rate Constant (k) plot->calc

Caption: A typical experimental workflow for determining reaction kinetics.

Factors Influencing Reaction Kinetics

Several factors can influence the rate of the intramolecular cyclization of 3-halo-N,N-dimethylpropan-1-amines:

  • Nature of the Leaving Group: The reaction rate is expected to be faster for the bromo-derivative compared to the chloro-derivative. This is because the carbon-bromine bond is weaker than the carbon-chlorine bond, and bromide is a better leaving group than chloride.

  • Solvent: Polar protic solvents are generally preferred for this reaction as they can solvate the forming halide ion, thereby stabilizing the transition state and accelerating the reaction.

  • Temperature: As with most chemical reactions, an increase in temperature leads to a higher reaction rate, as more molecules will have sufficient energy to overcome the activation energy barrier.

Conclusion

The intramolecular cyclization of this compound and its analogs is a prime example of neighboring group participation, leading to the efficient formation of azetidinium salts. While specific kinetic data for the bromo-compound is sparse in contemporary literature, the principles of physical organic chemistry allow for a qualitative comparison with its chloro-analog. The experimental protocols outlined provide a basis for researchers to conduct their own kinetic studies to obtain quantitative data, which is essential for the precise control of reactions involving these versatile chemical intermediates. Further research to quantify the rate constants and activation parameters for a series of 3-halo-N,N-dialkylpropan-1-amines would be of significant value to the chemical and pharmaceutical research communities.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide.

This document outlines the procedural, step-by-step guidance for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its potential health risks. It is crucial to be aware of its hazards before initiating any disposal procedures.

Hazard Identification:

  • Harmful if swallowed: H302

  • Causes skin irritation: H315[1]

  • Causes serious eye irritation: H319[1]

  • May cause respiratory irritation: H335[1]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Wear suitable chemical-resistant gloves. Gloves must be inspected prior to use.[2]
Skin Protection Wear suitable protective clothing.[1] Fire/flame resistant and impervious clothing is recommended.[2]
Respiratory Protection Wear an approved mask or respirator, especially in case of dust formation or inadequate ventilation.[1]
III. Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.

  • Evacuate Unnecessary Personnel: Keep unnecessary personnel away from the spill area.[2]

  • Ensure Adequate Ventilation: Provide sufficient ventilation to the area.

  • Contain the Spill: Mix the spilled material with sand or a similar inert absorbent material.[1]

  • Collect the Waste: Sweep up the mixture and place it into a suitable, labeled, and closed container for disposal.

  • Decontaminate the Area: Wash the spill site thoroughly with soap and water.

  • Avoid Environmental Release: Prevent the spilled material from entering drains, water courses, or the soil.[2]

IV. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is safe for personnel and the environment, and in compliance with all relevant regulations.

  • Waste Collection:

    • Place excess and expired this compound into a designated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Consult with Authorities:

    • Arrange for disposal as special waste by a licensed disposal company.[1]

    • Consult with local waste disposal authorities to ensure compliance with national and regional regulations.[1]

  • Treatment and Disposal Options:

    • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This is a common method for the complete destruction of the chemical.

    • Licensed Hazardous Waste Disposal: Offer the material to a licensed hazardous material disposal company for proper management.[2]

V. First-Aid Measures

In case of accidental exposure, immediate first aid is critical.

Exposure RouteFirst-Aid Procedure
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] Do not induce vomiting.[2]
Inhalation Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.[1]
Skin Contact Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Process A Identify Waste for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C D Store in a Designated Secure Area C->D E Consult Local Waste Disposal Authority D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Arrange for Pickup and Transportation F->G H Final Disposal Method G->H I Incineration with Afterburner and Scrubber H->I J Other Approved Hazardous Waste Treatment H->J

Caption: Disposal Workflow Diagram

References

Personal protective equipment for handling 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS No. 5845-30-7). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Scenario Required PPE Specifications & Rationale
Receiving & Storage - Safety glasses with side shields- Nitrile or Neoprene glovesProtects against accidental splashes or contact with compromised packaging.
Weighing & Transfer (in a fume hood) - Chemical splash goggles- Face shield- Nitrile or Neoprene gloves (double-gloving recommended)- Lab coat- Closed-toe shoesProvides enhanced protection against dust inhalation, splashes, and skin contact during direct handling.
During Reaction/Use - Chemical splash goggles- Face shield- Nitrile or Neoprene gloves- Lab coat- Closed-toe shoesStandard laboratory practice for handling hazardous chemicals.
Spill Cleanup - Chemical splash goggles- Face shield- Nitrile or Neoprene gloves (double-gloving)- Disposable gown or coveralls- Air-purifying respirator (APR) with organic vapor/particulate cartridges (e.g., N95/P95 or higher)Ensures maximum protection during emergency situations where concentrations may be high.
Waste Disposal - Chemical splash goggles- Nitrile or Neoprene gloves- Lab coatProtects against splashes and skin contact when handling waste containers.

Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling the chemical, even when gloves are worn.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_area Designated Area Preparation (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weighing & Transfer (Minimize Dust) don_ppe->weigh reaction Reaction/Use weigh->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste_collection Collect Waste in Labeled Container doff_ppe->waste_collection waste_storage Store Waste in Designated Area waste_collection->waste_storage waste_disposal Dispose via Licensed Contractor waste_storage->waste_disposal

Caption: Workflow for the safe handling of this compound.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Maintain an inventory of the chemical.

Step 2: Preparation for Handling

  • All handling of the solid chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Before starting, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Prepare all necessary equipment and reagents to avoid interruptions during handling.

  • Don the appropriate PPE as specified in Table 1.

Step 3: Weighing and Transfer

  • Handle the solid material carefully to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the powder.

  • Weigh the chemical on a tared weigh boat or paper inside the fume hood.

  • Close the container tightly after use.

Step 4: During the Reaction

  • Continuously use the fume hood throughout the experiment.

  • Monitor the reaction for any unexpected changes.

  • Keep the reaction vessel closed or covered to the extent possible.

Step 5: Spill Management

  • In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material like sand or vermiculite.[2]

  • Sweep up the mixture and place it in a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Step 6: Decontamination

  • Thoroughly clean all glassware and surfaces that have come into contact with the chemical.

  • Use an appropriate solvent for initial rinsing, followed by soap and water.

  • Collect the initial rinsate as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Collection cluster_final_disposal Final Disposal excess_chem Excess/Unused Chemical waste_container Collect in Designated, Labeled Halogenated Waste Container excess_chem->waste_container contaminated_materials Contaminated Materials (Gloves, Weigh Boats, etc.) contaminated_materials->waste_container rinsate Initial Glassware Rinsate rinsate->waste_container storage Store in Satellite Accumulation Area waste_container->storage disposal_request Request Pickup by EHS/Licensed Contractor storage->disposal_request

Caption: Waste disposal workflow for this compound.

Step 1: Waste Segregation

  • As a halogenated organic compound, all waste containing this compound must be segregated as "halogenated organic waste."[6][7]

  • Do not mix this waste with non-halogenated solvents or other waste streams to avoid costly and complex disposal procedures.[8]

Step 2: Waste Collection

  • Collect all solid waste (excess chemical, contaminated weigh boats, gloves, etc.) and liquid waste (initial rinsate) in a designated, compatible, and clearly labeled hazardous waste container.

  • The container must be kept closed except when adding waste.[9]

  • The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the chemical constituents.

Step 3: Storage and Disposal

  • Store the sealed waste container in a designated satellite accumulation area.

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.